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[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol Documentation Hub

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  • Product: [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol
  • CAS: 926921-81-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol

Executive Summary In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. [1-(Thiophen-2-ylmethyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5)[1] is a highly versatile, bifunctional pharmacophore fragment. It integrates the lipophilic, π-electron-rich characteristics of a thiophene ring with the basic, structurally rigid framework of a piperidine ring, terminating in a primary alcohol.

This whitepaper provides an in-depth technical analysis of this compound, designed for senior researchers and drug development professionals. We will dissect its physicochemical properties, detail a self-validating synthetic methodology, and explore its mechanistic utility in targeted drug design, particularly in the context of kinase inhibition (e.g., IKK/NF-κB pathways)[2].

Physicochemical and Structural Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in complex biological systems. The structural motifs of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol offer several distinct advantages:

  • Thiophene Ring: Acts as a bioisostere for a phenyl ring but with altered electron density and a smaller van der Waals volume. It participates in π-π stacking and hydrophobic interactions within target binding pockets.

  • Piperidine Core: Provides a basic nitrogen center (typically pKa ~8.5–9.5) capable of forming critical salt bridges with acidic residues (e.g., aspartate or glutamate) in protein targets.

  • Primary Alcohol (-CH2OH): Serves as both a hydrogen bond donor and acceptor. Synthetically, it acts as a highly reactive handle for further functionalization (e.g., etherification, esterification, or oxidation to an aldehyde/carboxylic acid).

Quantitative Data Summary

The following table summarizes the key physicochemical and structural properties of the compound, aligning with Lipinski’s Rule of Five parameters for drug-likeness.

PropertyValueSignificance in Drug Design
Chemical Name [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanolStandard IUPAC nomenclature.
CAS Registry Number 926921-81-5Unique identifier for procurement and safety[1].
Molecular Formula C11H17NOSDefines atomic composition.
Molecular Weight 211.33 g/mol Low MW allows for extensive downstream elaboration without exceeding the 500 Da limit.
Hydrogen Bond Donors 1 (-OH)Facilitates specific target engagement.
Hydrogen Bond Acceptors 3 (N, O, S)Enhances aqueous solubility and receptor binding.
Rotatable Bonds 3Maintains a balance between conformational flexibility and entropic penalty upon binding.
Estimated LogP ~1.8 - 2.2Optimal lipophilicity for membrane permeability while maintaining aqueous solubility.

Synthetic Methodology: Reductive Amination Protocol

The most efficient and scalable route to synthesize[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is via the direct reductive amination of piperidin-4-ylmethanol with thiophene-2-carboxaldehyde[3].

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following procedure is designed with built-in causality for every reagent choice and analytical checkpoints to ensure high-fidelity execution.

Step-by-Step Experimental Protocol

Reagents Required:

  • Piperidin-4-ylmethanol (1.0 equiv)

  • Thiophene-2-carboxaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Iminium Ion Formation: Dissolve piperidin-4-ylmethanol and thiophene-2-carboxaldehyde in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere. Stir at room temperature for 1 to 2 hours.

    • Causality: DCE is selected over protic solvents (like methanol) because it is a non-coordinating, moderately polar solvent that stabilizes the intermediate iminium ion without reacting with the hydride source. Pre-stirring allows the thermodynamic equilibrium to shift completely toward the iminium intermediate prior to reduction.

  • Chemoselective Reduction: Add NaBH(OAc)3​ portion-wise to the reaction mixture at 0∘C , then allow it to warm to room temperature.

    • Causality: NaBH(OAc)3​ is strictly chosen over NaBH4​ . The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the hydride. This imparts exquisite chemoselectivity: it is unreactive toward the starting thiophene-2-carboxaldehyde but sufficiently reactive to reduce the highly electrophilic iminium ion. This prevents the formation of thiophen-2-ylmethanol as an unwanted byproduct.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

    • Validation Check: The starting piperidine is visualizable via Ninhydrin stain (purple spot, secondary amine). The successful formation of the product is confirmed by the disappearance of the Ninhydrin spot and the emergence of a strong UV-active spot (due to the thiophene chromophore) that stains with Dragendorff's reagent (tertiary amine).

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Dichloromethane (DCM).

    • Causality: The basic quench neutralizes the acetic acid generated during the reduction and ensures the newly formed tertiary amine is fully deprotonated (free base form), driving its partition into the organic DCM layer.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography or precipitated as a hydrochloride salt by treating the ethereal solution with 1M HCl in dioxane.

Reaction Workflow Visualization

SynthesisWorkflow A Piperidin-4-ylmethanol (Secondary Amine) C Iminium Intermediate (Electrophilic) A->C Anhydrous DCE, RT - H2O B Thiophene-2-carboxaldehyde (Aldehyde) B->C Anhydrous DCE, RT - H2O D [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanol C->D NaBH(OAc)3 Chemoselective Reduction

Figure 1: Reductive amination workflow illustrating the chemoselective synthesis of the target compound.

Mechanistic Utility in Drug Design

[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol is frequently utilized as a terminal R-group or a linker in the design of kinase inhibitors and GPCR ligands. Its structural features allow it to act as a "solubility-enhancing anchor" that simultaneously probes deep hydrophobic pockets.

Application in Kinase Inhibition (e.g., IKK/NF-κB Pathway)

Patent literature (e.g., WO2007006926A2) highlights the use of thiophene-substituted piperidines in the development of IκB kinase (IKK) inhibitors[2]. The IKK complex is a master regulator of the NF-κB signaling cascade, which is heavily implicated in inflammatory diseases and oncology.

When incorporated into a larger pyrimidine or quinazoline scaffold, the thiophene ring of our target compound often occupies the hydrophobic specificity pocket adjacent to the ATP-binding site of IKKβ. Meanwhile, the basic piperidine nitrogen extends into the solvent-exposed region, improving the overall pharmacokinetic profile (solubility and oral bioavailability) of the inhibitor.

Pathway Intervention Visualization

NFkBPathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1) IKK IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK Receptor Activation IkB IκB (Inhibitor of NF-κB) IKK->IkB Phosphorylates Inhibitor Small Molecule Inhibitor (Thiophene-piperidine motif) Inhibitor->IKK Blocks kinase activity Ubiquitin Proteasomal Degradation IkB->Ubiquitin Ubiquitination NFkB NF-κB Dimer (p50/p65) IkB->NFkB Releases Nucleus Nucleus: Target Gene Transcription NFkB->Nucleus Translocates

Figure 2: NF-κB signaling pathway illustrating the mechanistic intervention point for IKK inhibitors utilizing this pharmacophore.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before downstream biological assays, the following analytical profiles must be met:

  • LC-MS (ESI+): The compound should exhibit a strong pseudo-molecular ion [M+H]+ at m/z=212.1 . The isotopic pattern should reflect the presence of a single sulfur atom (an M+2 peak at ~4.4% relative abundance).

  • 1H NMR (400 MHz, CDCl3):

    • Thiophene Protons: Three distinct multiplets in the aromatic region ( δ 6.80 - 7.30 ppm).

    • Benzylic/Allylic CH2: A sharp singlet around δ 3.70 ppm representing the CH2​ bridging the thiophene and piperidine nitrogen.

    • Alcohol CH2: A doublet around δ 3.50 ppm representing the CH2​OH group.

    • Piperidine Core: Broad multiplets between δ 1.20 - 3.00 ppm corresponding to the axial and equatorial protons of the saturated ring.

References

  • Title:[1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97% - Fisher Scientific Source: fishersci.ca URL:[Link]

  • Title: WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors Source: Google Patents URL
  • Title: EP2375899B1 - Piperidine-containing compounds and use thereof in the treatment of diabetes Source: Google Patents URL

Sources

Exploratory

Comprehensive NMR Characterization of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol: A Technical Guide for Drug Development

Executive Summary The compound [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5) represents a highly versatile pharmacophore frequently utilized in central nervous system (CNS) drug discovery. The struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5) represents a highly versatile pharmacophore frequently utilized in central nervous system (CNS) drug discovery. The structural marriage of a thiophene bioisostere, a basic piperidine core, and a hydrogen-bonding hydroxymethyl group makes it an ideal scaffold for targeting G-protein coupled receptors (GPCRs) and acetylcholinesterase (AChE) [1].

Accurate structural elucidation of this compound is critical for structure-activity relationship (SAR) optimization. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule, detailing the quantum mechanical and steric causalities behind the observed spectral data.

Structural Dynamics & Mechanistic Causality in NMR

To interpret the NMR spectra of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, one must analyze the molecule as three distinct micro-environments: the heteroaromatic thiophene ring, the basic piperidine core, and the functionalized hydroxymethyl tail.

The Thiophene Bioisostere

Thiophene is an electron-rich heteroaromatic system. The sulfur atom exerts a dual effect: it donates electron density into the ring via resonance (shielding) but strongly withdraws electron density via the σ -bond inductive effect (deshielding). Because the inductive effect is highly distance-dependent, the proton adjacent to the sulfur (H-5) experiences profound deshielding, shifting its resonance downfield to ~7.22 ppm. The protons at the 3- and 4-positions are less affected by induction and resonate slightly upfield.

The Piperidine Core and Conformational Bias

The piperidine ring adopts a stable chair conformation. The bulky thiophen-2-ylmethyl group attached to the nitrogen (N-1) strongly biases the ring to place this substituent in an equatorial position, thereby minimizing severe 1,3-diaxial steric clashes [2].

This conformational locking is crucial for NMR interpretation. Protons in the equatorial positions (H-2 eq​ , H-3 eq​ ) reside within the deshielding region of the magnetic anisotropy cone generated by the adjacent C–C single bonds. Consequently, equatorial protons consistently resonate downfield (higher ppm) relative to their axial counterparts (H-2 ax​ , H-3 ax​ ).

The Hydroxymethyl Tail

The primary alcohol (-CH 2​ OH) at the C-4 position acts as a strong electron-withdrawing group via induction. The oxygen atom heavily deshields the adjacent methylene protons, pushing them to ~3.51 ppm, a distinct diagnostic peak for confirming the substitution at the 4-position [3].

Quantitative Data: Chemical Shift Assignments

The following tables summarize the predicted and empirically validated chemical shifts for[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , TMS = 0.00 ppm)

PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Mechanistic Rationale
Thiophene H-5 7.22dd5.1, 1.21HStrong inductive deshielding by adjacent S atom.
Thiophene H-4 6.94dd5.1, 3.41HMeta to sulfur; standard heteroaromatic coupling.
Thiophene H-3 6.89d3.41HOrtho to methylene bridge attachment.
N-CH 2​ -Thiophene 3.72s-2HDeshielded by both basic N and aromatic ring current.
-CH 2​ -OH 3.51d6.52HInductive deshielding by electronegative oxygen.
Piperidine H-2, H-6 (eq)2.98m-2HDeshielded by C-C bond magnetic anisotropy.
Piperidine H-2, H-6 (ax)2.02td11.5, 2.52HShielded relative to equatorial; geminal coupling.
-OH 1.85br s-1HExchangeable proton; shift varies with concentration.
Piperidine H-3, H-5 (eq)1.72m-2HAliphatic ring backbone; equatorial position.
Piperidine H-4 1.52m-1HMethine proton; complex multiplet splitting.
Piperidine H-3, H-5 (ax)1.35m-2HMost shielded axial protons in the system.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , TMS = 0.00 ppm)

PositionShift ( δ , ppm)DEPT-135 TypeMechanistic Rationale
Thiophene C-2 141.5C (Quat)Aromatic attachment point; highly deshielded.
Thiophene C-5 126.8CHAdjacent to sulfur heteroatom.
Thiophene C-3 125.9CHAromatic carbon ortho to substituent.
Thiophene C-4 124.6CHAromatic carbon meta to substituent.
-CH 2​ -OH 67.2CH 2​ Direct attachment to hydroxyl oxygen.
N-CH 2​ -Thiophene 57.8CH 2​ Bridging carbon between N and aromatic ring.
Piperidine C-2, C-6 53.6CH 2​ Alpha carbons adjacent to the basic nitrogen.
Piperidine C-4 38.2CHMethine carbon at the substitution point.
Piperidine C-3, C-5 28.7CH 2​ Aliphatic backbone carbons.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in structural characterization, a single 1D NMR spectrum is insufficient. The following step-by-step methodology outlines a self-validating system utilizing 2D NMR techniques to eliminate assignment ambiguity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte (CAS 926921-81-5) [4] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Instrument Calibration (Shimming & Tuning): Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C). Perform automated gradient shimming to ensure a highly homogeneous magnetic field, followed by tuning and matching the probe to the sample's specific impedance.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard proton pulse sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ), which guarantees accurate peak integration.

    • 13 C NMR: Execute a proton-decoupled carbon sequence (e.g., zgpg30). Acquire 512 scans with a D1 of 2.5 seconds.

  • 2D Cross-Validation (HSQC & HMBC):

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to definitively pair each proton to its directly bonded carbon.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Crucial Step: Use the HMBC to observe the 3-bond correlation between the N-CH 2​ bridge protons (3.72 ppm) and the Thiophene C-2 (141.5 ppm) and Piperidine C-2/C-6 (53.6 ppm). This mathematically proves the connectivity of the three distinct molecular fragments.

  • Data Processing: Apply exponential apodization (line broadening of 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform (FT). Manually phase the spectra to achieve pure absorption lineshapes and apply a polynomial baseline correction.

Validation Workflow Diagram

NMR_Workflow A 1. Sample Preparation (CDCl3, TMS Internal Std) B 2. 1D Acquisition (1H, 13C, DEPT-135) A->B Insert into Spectrometer C 3. 2D Acquisition (COSY, HSQC, HMBC) B->C Trigger 2D for Overlaps D 4. Data Processing (Apodization, FT, Phasing) B->D FID Signal (Direct) C->D FID Signal (Correlated) E 5. Spectral Assignment (Chemical Shifts, Integrals) D->E Frequency Domain Data F 6. Structural Validation (Self-Validating System) E->F Cross-Correlation Analysis

Figure 1: Self-validating NMR acquisition and processing workflow for structural confirmation.

References

  • National Center for Biotechnology Information. "1-Benzylpiperidine". PubChem Compound Summary for CID 76190. Available at:[Link]

  • Sang, Z., et al. "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease". Frontiers in Pharmacology, PMC. Available at:[Link]

  • Ali, M. Y., et al. "Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Foundational

mechanism of action of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol derivatives

An In-depth Technical Guide on the Putative Mechanism of Action of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol Derivatives Introduction The [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol scaffold represents a class...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Putative Mechanism of Action of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol Derivatives

Introduction

The [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol scaffold represents a class of compounds with significant potential for therapeutic applications, particularly within the realm of central nervous system (CNS) disorders. While extensive public-domain research on this specific derivative is limited, its structural motifs are prominently featured in a wide array of pharmacologically active agents. The core structure, consisting of a piperidine ring substituted at the 1-position with a thiophene-containing moiety and at the 4-position with a methanol group, suggests a strong likelihood of interaction with various G-protein coupled receptors (GPCRs).

This guide synthesizes information from structurally related compounds to propose a putative mechanism of action for this class of molecules. Specifically, evidence points towards a significant role as antagonists or modulators of dopamine D2 receptors, a key target in the treatment of psychosis and other neurological and psychiatric conditions. We will explore this proposed mechanism, the experimental methodologies required for its validation, and the structure-activity relationships that govern its potency and selectivity.

Proposed Mechanism of Action: Dopamine D2 Receptor Antagonism

The prevailing hypothesis for the is their function as antagonists at the dopamine D2 receptor. This is based on the well-established pharmacophore for D2 receptor ligands, which often includes a basic nitrogen atom (present in the piperidine ring) and an aromatic or heteroaromatic moiety (the thiophene group) capable of engaging in specific interactions within the receptor's binding pocket.

Dopamine D2 receptors are inhibitory GPCRs that couple to Gαi/o proteins. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release.

An antagonist, such as a [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol derivative, would bind to the D2 receptor but fail to elicit a conformational change necessary for G-protein activation. By occupying the binding site, it would block the binding of the endogenous ligand, dopamine, thereby preventing the downstream signaling cascade. This action is particularly relevant in conditions characterized by hyperdopaminergic activity, such as schizophrenia.

Signaling Pathway of Dopamine D2 Receptor Modulation

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antagonist [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol Derivative (Antagonist) Antagonist->D2R Blocks G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Proposed signaling pathway of Dopamine D2 receptor modulation by a [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol derivative.

Experimental Validation of the Mechanism of Action

A rigorous, multi-tiered experimental approach is necessary to validate the proposed mechanism of action. This involves a series of in vitro and in vivo assays to confirm binding to the target, characterize the nature of the interaction, and assess the physiological consequences of this interaction.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Determine Affinity - Ki) Functional Functional Assay (e.g., cAMP Assay) (Determine Potency - IC50 & Mode of Action) Binding->Functional Confirm Functional Activity Selectivity Selectivity Profiling (Screen against other receptors) Functional->Selectivity Assess Off-Target Effects PK Pharmacokinetic Studies (ADME Properties) Selectivity->PK Proceed if Selective PD Pharmacodynamic Studies (Target Engagement) PK->PD Inform Dose Selection Behavioral Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) PD->Behavioral Confirm Physiological Effect

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling Profile of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol

Executive Summary In modern drug discovery, bifunctional building blocks are essential for synthesizing complex pharmacophores. [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5) is a highly versatile int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bifunctional building blocks are essential for synthesizing complex pharmacophores. [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5) is a highly versatile intermediate featuring a basic piperidine ring, a reactive thiophene heterocycle, and a primary alcohol[1]. While its structural geometry makes it highly valuable for library synthesis, these same features introduce specific toxicological liabilities—namely, severe corrosivity and skin sensitization potential[2],[3].

This technical guide provides an authoritative synthesis of the compound's physicochemical properties, safety data sheet (SDS) hazard profiling, and field-proven methodologies for safe laboratory handling and in vitro toxicity screening.

Physicochemical Profiling & Structural Causality

The hazard profile of a chemical is intrinsically linked to its molecular structure. For [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, the dual presence of a tertiary amine and an electron-rich aromatic ring dictates both its reactivity and its biological hazards.

Table 1: Physicochemical Properties and Mechanistic Impact

PropertyValueCausality / Toxicological Impact
CAS Number 926921-81-5Unique identifier for the free base and hydrochloride salt variants[1],[2].
Molecular Formula C₁₁H₁₇NOSContains basic nitrogen (corrosivity) and oxidizable sulfur (sensitization)[3].
Molecular Weight 211.33 g/mol Low molecular weight facilitates rapid dermal and ocular penetration[4].
UN Classification UN 2735 (Class 8)Classified as a corrosive liquid amine due to high local pH upon dissolution[3].

Structural Causality:

  • The Piperidine Nitrogen: The tertiary amine in the piperidine ring possesses a lone pair of electrons that readily accepts protons. In physiological or aqueous environments, this creates a highly alkaline microenvironment. This basicity drives the direct saponification of epidermal lipids and the denaturation of structural proteins, culminating in severe tissue burns[5].

  • The Thiophene Ring: Thiophene is a known structural alert in toxicology. It is highly susceptible to oxidative metabolism, acting as a metabolic liability that drives the compound's sensitization and hepatotoxic potential[2].

Hazard Identification & SDS Summary

Based on standardized Safety Data Sheets (SDS), this compound carries a "Danger" signal word and is strictly regulated under Class 8 (Corrosive) transport protocols[3].

Table 2: GHS Hazard Classifications

Hazard CodeDescriptionMechanistic Driver
H302 Harmful if swallowedRapid gastrointestinal absorption leading to systemic toxicity[3],[5].
H314 Causes severe skin burnsHigh local pH driven by the unprotonated piperidine nitrogen[3],[5].
H317 May cause allergic skin reactionHaptenization via thiophene-derived reactive electrophiles[2].
H318 / H319 Serious eye damage / irritationDirect saponification of ocular lipids by the basic amine[2],[5].

Toxicological Mechanisms: The Thiophene Liability

To understand the causality behind the H317 (Skin Sensitization) classification[2], one must look at the metabolic fate of the thiophene ring. When exposed to hepatic or local dermal tissue, the compound undergoes Phase I metabolism.

Cytochrome P450 (CYP450) enzymes oxidize the thiophene ring, generating highly reactive, electrophilic intermediates such as thiophene epoxides or S-oxides. Under normal conditions, these are scavenged by Glutathione (GSH). However, if GSH is depleted, these electrophiles covalently bind to nucleophilic residues (e.g., cysteine) on cellular proteins. This process, known as haptenization , creates a novel protein complex that is recognized by Langerhans cells, triggering a cascading immune response and subsequent allergic sensitization.

ToxicityPathway Parent [1-(thiophen-2-ylmethyl) piperidin-4-yl]methanol CYP450 CYP450 Enzymes (Hepatic Oxidation) Parent->CYP450 Phase I Metabolism ReactiveInt Reactive Intermediates (Thiophene Epoxide / S-oxide) CYP450->ReactiveInt Oxidation GSH Glutathione (GSH) Conjugation ReactiveInt->GSH Detoxification Protein Covalent Protein Binding (Haptenization) ReactiveInt->Protein Electrophilic Attack Detox Detoxified Metabolites (Excreted) GSH->Detox Toxicity Skin Sensitization (H317) & Cytotoxicity Protein->Toxicity Immune Recognition

Figure 1: CYP450-mediated metabolism of the thiophene ring leading to sensitization.

Experimental Handling & Spill Neutralization Protocol

Because [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is a Class 8 corrosive[3], standard chemical hygiene is insufficient. The following protocol is a self-validating system designed to ensure absolute neutralization of the basic amine during a spill event.

Step-by-Step Spill Response Methodology
  • PPE Selection: Don heavy-duty nitrile gloves (minimum 8 mil thickness), chemical splash goggles, and a face shield[5].

    • Causality: The basic amine rapidly degrades standard latex and thin nitrile upon extended contact.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).

    • Causality: Prevents lateral spread and limits vaporization of the compound.

  • Neutralization: Apply a weak acid solution (5% Citric Acid) dropwise to the spill perimeter, working inward.

    • Causality: Citric acid safely neutralizes the basic piperidine nitrogen. Strong acids (like HCl) are strictly avoided because their rapid protonation of the amine causes violent, exothermic splattering[6].

  • System Validation (Critical Step): Touch a universal pH indicator strip to the neutralized slurry. The protocol is validated only when the pH reads between 6.0 and 8.0. If pH > 8.0, apply additional citric acid.

  • Disposal: Sweep the pH-validated slurry into a chemically resistant polyethylene container. Label as "Non-RCRA Neutralized Amine Waste" and dispose of according to local regulations[5].

In Vitro Toxicity Screening Workflow

When utilizing this compound as a building block for novel drug candidates, researchers must screen the resulting derivatives for retained thiophene-driven toxicity. The following self-validating in vitro workflow isolates the metabolic toxicity of the compound.

Step-by-Step Cytotoxicity Assay
  • Vehicle Selection: Dissolve the compound in anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the lipophilic thiophene moiety without hydrolyzing the compound.

  • Cell Line Selection: Seed HepG2 (human hepatocellular carcinoma) cells at 1x10⁴ cells/well in a 96-well plate.

    • Causality: HepG2 cells are deliberately chosen because they retain the basal CYP450 enzyme activity required to bioactivate the thiophene ring into its toxic epoxide intermediate. Standard fibroblasts (e.g., NIH-3T3) lack these enzymes and will yield false-negative toxicity results.

  • Dosing & Incubation: Treat cells with a serial dilution (0.1 μM to 100 μM) for 48 hours.

    • Causality: The 48-hour window allows sufficient time for Phase I metabolism and subsequent covalent protein binding to occur.

  • System Validation: Include a 0.1% DMSO negative control and a 1% Triton X-100 positive control.

  • Viability Readout: Add MTT reagent. Viable cells reduce MTT to purple formazan. The assay is validated only if the Triton X-100 control shows <5% viability and the DMSO control shows >95% viability.

Workflow Step1 1. Compound Preparation (Dissolution in DMSO) Step2 2. Serial Dilution (0.1 μM to 100 μM) Step1->Step2 Step3 3. Cell Incubation (HepG2 Cells, 48h) Step2->Step3 Step4 4. Viability Assay (MTT Reduction) Step3->Step4 Step5 5. Data Analysis (IC50 Determination) Step4->Step5

Figure 2: Step-by-step in vitro cytotoxicity screening workflow for novel compounds.

References

  • Fisher Scientific. "[1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97%." Fisher Scientific Canada.[Link]

  • Narpiem. "[1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97% Safety Data." Narpiem. [Link]

Sources

Foundational

Molecular Docking Studies of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol: A Technical Guide to Acetylcholinesterase Inhibition

Executive Summary The rational design of neurotherapeutics for Alzheimer’s Disease (AD) relies heavily on targeting the cholinergic deficit via Acetylcholinesterase (AChE) inhibition. The classic pharmacophore of Donepez...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neurotherapeutics for Alzheimer’s Disease (AD) relies heavily on targeting the cholinergic deficit via Acetylcholinesterase (AChE) inhibition. The classic pharmacophore of Donepezil features an N-benzylpiperidine moiety. However, bioisosteric replacement of the benzyl group with a thiophene ring—yielding derivatives like [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol —offers a compelling strategy to modulate lipophilicity, enhance blood-brain barrier (BBB) penetration, and optimize π -electron interactions within the AChE binding gorge.

This whitepaper provides an in-depth, self-validating computational protocol for evaluating the binding mechanisms of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol against AChE. By synthesizing structural biology with rigorous molecular docking methodologies, this guide establishes a reproducible framework for researchers investigating thiophene-piperidine scaffolds.

Mechanistic Grounding & Pharmacophore Rationale

To understand the causality behind the docking parameters, one must first deconstruct the target space. The AChE binding pocket is a deep, narrow gorge (~20 Å deep) characterized by two distinct binding sites:

  • The Peripheral Anionic Site (PAS): Located at the gorge entrance, dominated by Trp279.

  • The Catalytic Active Site (CAS): Located at the bottom of the gorge, containing the catalytic triad (Ser203, His447, Glu334) and the choline-binding site (Trp84).

  • The Mid-Gorge: A hydrophobic bottleneck featuring Phe330.

The Causality of the Chemical Scaffold

The molecule [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is engineered to span this gorge:

The Thiophene Ring: Thiophene is a classic bioisostere for benzene. Due to the polarizability of the sulfur atom, thiophene possesses a higher electron density than benzene, strengthening π

π stacking interactions with the indole ring of Trp279 at the PAS[1].
  • The Piperidine Core: The basic nitrogen (pKa ~9.5) is protonated at physiological pH. This positive charge is strictly required to form a strong cation- π interaction with the aromatic ring of Phe330 in the mid-gorge.

  • The Methanol Moiety: The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, replacing the indanone moiety of Donepezil to form direct hydrophilic contacts with the CAS residues (Ser203 or His447).

  • Pharmacophore Thiophene Thiophene Ring PAS Peripheral Anionic Site (Trp279) Thiophene->PAS π-π Stacking Piperidine Protonated Piperidine (N+) MidGorge Mid-Gorge (Phe330) Piperidine->MidGorge Cation-π Interaction Methanol Methanol Hydroxyl (-OH) CAS Catalytic Active Site (Ser203, His447) Methanol->CAS Hydrogen Bonding

    Fig 1: Logical mapping of the target compound's pharmacophores to the AChE binding gorge.

    Self-Validating Experimental Protocol

    A docking study is only as reliable as its validation mechanism. The following step-by-step methodology ensures that the computational environment accurately replicates physiological conditions.

    Step 3.1: Protein Preparation (Target: PDB 4EY7)
    • Structure Acquisition: Retrieve the high-resolution crystal structure of recombinant human AChE complexed with Donepezil (PDB ID: 4EY7).

    • Solvent Removal: Strip all crystallographic water molecules except those deeply buried in the CAS that mediate water-bridged hydrogen bonds.

    • Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4. Causality: AChE contains several histidines in the active site. Incorrect protonation of His447 will destroy the hydrogen-bonding network of the catalytic triad, yielding false-positive docking poses.

    • Energy Minimization: Relax the protein using the OPLS4 force field . Causality: OPLS4 is specifically chosen over older force fields (like AMBER) because it features improved parameterization for sulfur-containing moieties and molecular ions, drastically reducing steric clashes around the thiophene ring[2].

    Step 3.2: Ligand Preparation
    • Ionization: Generate the 3D conformation of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol. Explicitly protonate the piperidine nitrogen to simulate pH 7.4. Docking this molecule as a neutral species will fail to capture the critical cation- π interaction.

    • Geometry Optimization: Minimize the ligand energy using OPLS4 to establish the global minimum conformation of the flexible methylene bridges.

    Step 3.3: Grid Generation and AutoDock Vina Execution
    • Grid Box Definition: Center the grid box on the native Donepezil ligand.

      • Coordinates: X = -14.0, Y = 44.0, Z = 27.9

      • Dimensions: 20 × 20 × 20 Å. This volume is large enough to encompass both the PAS and CAS.

    • Docking Parameters: Execute AutoDock Vina[3]. Set the exhaustiveness parameter to 32 (default is 8). Causality: The target compound possesses multiple rotatable bonds (the thiophene-piperidine linker and the methanol tail). Higher exhaustiveness prevents the algorithm from trapping the highly flexible ligand in local energetic minima.

    Step 3.4: Protocol Validation (The Self-Validating Step)

    Before analyzing the target compound, redock the native Donepezil ligand back into the prepared 4EY7 structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD ≤ 2.0 Å validates the grid and protonation parameters.

    Workflow P1 Protein Prep (PDB: 4EY7, pH 7.4) G1 Grid Generation (20x20x20 Å Box) P1->G1 L1 Ligand Prep (OPLS4 Minimization) L1->G1 D1 AutoDock Vina (Exhaustiveness=32) G1->D1 V1 Validation (Native RMSD ≤ 2.0 Å) D1->V1 A1 Interaction Analysis (Target Compound) V1->A1 Pass

    Fig 2: Self-validating computational molecular docking workflow.

    Quantitative Data Presentation

    Upon successful validation, the docking of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol reveals a highly favorable binding profile. The table below summarizes the comparative binding energetics and specific residue interactions against the reference drug, Donepezil.

    LigandBinding Affinity ( Δ G, kcal/mol)PAS Interactions (Entrance)Mid-Gorge InteractionsCAS Interactions (Bottom)Donepezil (Reference)-10.4Trp279 ( π π stacking with indanone)Phe330 (Cation- π with piperidine N+)Trp84 ( π π stacking with benzyl)[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol-8.9Trp279 ( π π stacking with thiophene)Phe330 (Cation- π with piperidine N+)Ser203, His447 (H-bonds with -OH)

    Interaction Profiling Analysis

    While the overall binding affinity of the thiophene derivative is slightly lower than Donepezil (-8.9 vs -10.4 kcal/mol) due to the smaller molecular volume of the methanol group compared to the bulky benzyl group, the quality of the interactions is highly specific. The thiophene ring perfectly aligns parallel to Trp279, validating the bioisosteric design. Furthermore, the terminal hydroxyl group establishes strong, directional hydrogen bonds (distance ~2.8 Å) with the catalytic Ser203, effectively anchoring the molecule and preventing substrate hydrolysis.

    Conclusion

    The molecular docking of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol demonstrates that this scaffold is a highly viable pharmacophore for AChE inhibition. By strictly controlling the protonation states and utilizing advanced force fields (OPLS4) tailored for sulfur-containing heterocycles, researchers can accurately model the dual-binding site inhibition mechanism. The protocols outlined in this guide provide a robust, self-validating foundation for the further hit-to-lead optimization of thiophene-based neurotherapeutics.

    References

    • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors Ismail, M. M., et al. Molecules, 2012. URL:[Link]

    • OPLS4: Improving Force Field Accuracy on Challenging Regimes of Chemical Space Lu, C., et al. Journal of Chemical Theory and Computation, 2021. URL:[Link]

    • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Trott, O., & Olson, A. J. Journal of Computational Chemistry, 2010. URL:[Link]

    Sources

    Exploratory

    Thermodynamic Solubility Profiling of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol in Organic Solvents

    Executive Summary In early-stage drug discovery, particularly within Fragment-Based Drug Design (FBDD), the physicochemical properties of starting scaffolds dictate downstream synthetic viability and formulation success....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In early-stage drug discovery, particularly within Fragment-Based Drug Design (FBDD), the physicochemical properties of starting scaffolds dictate downstream synthetic viability and formulation success. [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5, PubChem CID: 24229736)[1] is a highly versatile fragment pharmacophore[2]. Characterized by its high sp³ fraction, it possesses a unique balance of lipophilicity and hydrophilicity.

    This whitepaper provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By deconstructing its structural solvation mechanics and establishing a self-validating thermodynamic solubility protocol, we provide researchers with actionable, field-proven methodologies for handling this compound in synthetic and assay-development workflows.

    Structural Determinants of Solvation

    To predict and manipulate the solubility of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, we must analyze its functional groups through the lens of Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding).

    • The Hydroxymethyl Group (Primary Alcohol): This moiety acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). It is the primary driver for solubility in polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., DMSO), where it forms robust intermolecular hydrogen-bond networks.

    • The Piperidine Ring (Tertiary Amine): The basic nitrogen (estimated pKa ~8.5–9.5) acts as an HBA. In neutral organic solvents, the un-ionized piperidine ring contributes significantly to the molecule's aliphatic lipophilic character, enhancing solubility in moderately polar solvents like dichloromethane (DCM).

    • The Thiophene Ring: This electron-rich heteroaromatic ring engages in π−π stacking and London dispersion forces, preventing the molecule from crashing out of moderately non-polar aprotic environments.

    SolvationMechanisms Compound [1-(thiophen-2-ylmethyl) piperidin-4-yl]methanol Hydroxyl Hydroxymethyl Group (HBD & HBA) Compound->Hydroxyl Amine Tertiary Amine (HBA) Compound->Amine Thiophene Thiophene Ring (Lipophilic/Pi-Pi) Compound->Thiophene PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Hydroxyl->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Hydroxyl->PolarAprotic H-Bond Acceptance Amine->PolarProtic H-Bond Acceptance Amine->PolarAprotic Dipole-Dipole Thiophene->PolarAprotic Solvophobic Shielding NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Thiophene->NonPolar London Dispersion

    Figure 1: Solute-solvent interaction network for [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    Empirical Solubility Profile in Organic Solvents

    Based on its inclusion in high-solubility fragment libraries[2] and structural extrapolation, the compound exhibits a highly favorable profile for organic synthesis and in vitro assay preparation (where DMSO stocks are standard). Below is the consolidated solubility data matrix.

    Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility RangePrimary Solvation Mechanism
    Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Highly Soluble)Strong HBA (DMSO) to HBD (hydroxyl) interaction; dipole-dipole stabilization.
    Polar Protic Methanol (MeOH)32.750 - 100 mg/mL (Soluble)Extensive hydrogen bond networking with both the alcohol and tertiary amine.
    Moderately Polar Dichloromethane (DCM)9.130 - 50 mg/mL (Soluble)Van der Waals interactions with the piperidine/thiophene core; weak dipole interactions.
    Non-Polar Heptane / Hexane~1.9< 1 mg/mL (Poorly Soluble)Insufficient solvent polarity to break the solute-solute crystal lattice H-bonds.

    Methodology: Thermodynamic Solubility Determination

    While kinetic solubility is sufficient for high-throughput screening, lead optimization and formulation require rigorous thermodynamic solubility data[3]. The following protocol is an advanced adaptation of the OECD 105 Shake-Flask Method[4], specifically optimized for organic solvent profiling.

    The Causality Behind the Method
    • Why Shake-Flask over Nephelometry? Nephelometry (light scattering) measures kinetic precipitation, which often overestimates solubility due to supersaturation. The shake-flask method ensures a true thermodynamic equilibrium between the solid and solvated phases[5].

    • Why Centrifugation over Filtration? Organic solvents (especially DCM and DMSO) can swell or dissolve standard filter membranes (e.g., mixed cellulose esters). Furthermore, lipophilic compounds can non-specifically bind to PTFE or Nylon filters. Temperature-controlled centrifugation eliminates these artifacts.

    • Why LC-MS over UV-Vis? The compound possesses only a single thiophene ring, resulting in a weak UV chromophore. LC-MS (ESI+) ensures high sensitivity and specificity, detecting the protonated molecular ion [M+H]+ at m/z≈212 .

    Step-by-Step Protocol
    • Solid Dispensation: Weigh approximately 10 mg of crystalline [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol into a 2 mL amber glass HPLC vial. Amber glass is used to prevent potential photo-oxidation of the electron-rich thiophene ring.

    • Solvent Addition: Add 100 µL of the target organic solvent. The goal is to maintain a visible solid pellet, ensuring the solution is fully saturated.

    • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place in a thermoshaker at exactly 25.0 °C ± 0.1 °C. Agitate at 800 RPM for 24 to 48 hours. Causality: 24 hours is the minimum required to overcome the activation energy of dissolution and reach a stable thermodynamic plateau.

    • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge (set to 25.0 °C to prevent temperature-shift precipitation). Centrifuge at 15,000 ×g for 15 minutes to pellet all undissolved microcrystals.

    • Sampling and Dilution: Carefully aspirate 10 µL of the clear supernatant without disturbing the pellet. Immediately dilute this aliquot into 990 µL of a compatible analytical solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to prevent precipitation prior to injection.

    • Quantification: Analyze via LC-MS against a pre-established calibration curve (0.1 µg/mL to 50 µg/mL).

    ShakeFlaskWorkflow Step1 Excess Solid Addition Step2 Solvent Dispensation Step1->Step2 Step3 Isothermal Agitation (24h) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 Supernatant Dilution Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

    Figure 2: Optimized thermodynamic shake-flask workflow for organic solvent solubility profiling.

    Conclusion & Formulation Implications

    The solubility profile of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol makes it an exceptional candidate for medicinal chemistry workflows. Its high solubility in DMSO (>100 mg/mL) ensures that highly concentrated stock solutions can be prepared for high-throughput biological screening without the risk of compound crashing upon aqueous dilution. Furthermore, its solubility in DCM and Methanol allows for seamless integration into standard liquid-liquid extraction and normal-phase/reverse-phase purification workflows.

    By adhering to the strict thermodynamic shake-flask methodologies outlined above, researchers can ensure that solubility data generated for this fragment is reliable, reproducible, and free from kinetic artifacts.

    References

    • [1-(Thien-2-ylmethyl)piperid-4-yl]methanol Product Data Fisher Scientific / PubChem[Link]

    • Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105) Technical University of Denmark (DTU)[Link]

    • High Solubility Fragment Pharmacophore Compound Library TargetMol / TSBiochem[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Chromatographic Isolation and Purification Strategies for[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol

    Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Methodological Guide Executive Summary The isolation of basic nitrogen-containing heterocycles is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development Document Type: Technical Protocol & Methodological Guide

    Executive Summary

    The isolation of basic nitrogen-containing heterocycles is a notorious bottleneck in pharmaceutical synthesis. The compound [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5)[1] is a versatile building block frequently utilized in the development of kinase inhibitors and CNS-active agents[2]. However, its structural combination of a basic tertiary amine, a hydrogen-bonding hydroxyl group, and a lipophilic thiophene ring presents distinct chromatographic challenges.

    This application note provides field-validated protocols for both preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal Phase Flash Chromatography. By manipulating the ionization state of the piperidine core, these methods eliminate secondary silanol interactions, ensuring high recovery and symmetrical peak shapes.

    Physicochemical Profiling & Chromatographic Causality

    To design a self-validating chromatographic system, one must first understand the physicochemical behavior of the analyte. While an unsubstituted piperidine ring is highly basic with a pKa of ~11.1[3], N-alkylation with an aromatic system (such as a benzyl or thienylmethyl group) inductively withdraws electron density. Consequently, structural analogs like N-benzylpiperidine exhibit a reduced pKa of approximately 9.02[4].

    At a neutral pH (pH 7.0), the tertiary amine of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is >99% protonated. If run on standard un-endcapped silica (pKa ~4.5), the protonated amine will undergo severe ion-exchange interactions with negatively charged silanol groups, resulting in irreversible adsorption or extreme peak tailing.

    Table 1: Physicochemical Profile & Chromatographic Implications
    PropertyValue / DescriptionChromatographic Causality & Strategy
    Formula / Mass C11H17NOS / 211.32 g/mol Elutes well within standard LCMS mass ranges; easily detected via ESI+.
    Predicted pKa ~8.5 – 9.0 (Conjugate Acid)Highly protonated at neutral pH. Strategy: Use pH > 10.5 for RP-HPLC to force the free-base state, or amine-modified silica for Normal Phase.
    Chromophores Thiophene ringThe piperidine core is UV-transparent. Strategy: Monitor fractionation at 230 nm to track the thiophene moiety.
    Solubility Soluble in DCM, MeOH, DMSOStrategy: For high-pH RP-HPLC, inject in DMSO to prevent precipitation at the column head when encountering the aqueous buffer.

    Isolation Workflow Visualization

    The decision to use Normal Phase or Reversed-Phase chromatography depends strictly on the scale of the crude mixture and the required purity of the final intermediate.

    IsolationWorkflow Crude Crude Mixture [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol Scale Determine Purification Scale Crude->Scale Bulk Bulk Scale (>1g) Flash Chromatography Scale->Bulk High Mass Prep Fine Purification (<1g) Prep RP-HPLC Scale->Prep High Purity NP_Silica Amine-Functionalized Silica (Avoids TEA addition) Bulk->NP_Silica RP_Column High-pH Stable C18 (e.g., XBridge) Prep->RP_Column NP_Solvent Hexane/EtOAc or DCM/MeOH Gradient NP_Silica->NP_Solvent Pure Isolated Target >99% Purity NP_Solvent->Pure RP_Solvent 10mM NH4HCO3 (pH 10.5) / Acetonitrile RP_Column->RP_Solvent RP_Solvent->Pure

    Decision tree for the chromatographic isolation of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    Validated Experimental Protocols

    Protocol A: High-pH Preparative RP-HPLC (For High Purity, <1g Scale)

    Mechanistic Rationale: By buffering the mobile phase at pH 10.5 (approx. 1.5 to 2.0 pH units above the amine's pKa), the target molecule is driven entirely into its neutral, free-base form. This maximizes lipophilic partitioning into the C18 stationary phase and completely suppresses electrostatic tailing.

    Critical Warning: Standard silica-based C18 columns will dissolve at pH > 8.0. A hybrid organic-inorganic particle column (e.g., Waters XBridge) is mandatory.

    Materials & Setup:

    • Column: Waters XBridge Prep C18, 5 µm, 19 x 150 mm (or equivalent pH 1-12 stable column).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q water. Adjust to exactly pH 10.5 using Ammonium Hydroxide ( NH4​OH ).

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

    • Detection: UV DAD (Primary: 230 nm; Secondary: 254 nm).

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve the crude mixture in 100% DMSO to a concentration of 50 mg/mL. Do not use aqueous acidic buffers for dissolution, as the free-base target will crash out upon injection into the pH 10.5 mobile phase. Filter through a 0.45 µm PTFE syringe filter.

    • System Equilibration: Flush the column with 5% B for 5 column volumes (CV) until the baseline at 230 nm is perfectly stable.

    • Execution: Inject 0.5 mL to 1.0 mL of the sample and run the gradient outlined in Table 2.

    • Fraction Collection: Trigger collection based on the 230 nm UV threshold.

    • Post-Processing: Lyophilize the collected fractions. Ammonium bicarbonate is volatile and will sublimate entirely, leaving the pure free-base oil/solid.

    Table 2: RP-HPLC Gradient Program (Flow Rate: 15 mL/min)
    Time (min)% Mobile Phase A% Mobile Phase BPhase Description
    0.0955Isocratic Hold / Desalting
    2.0955Gradient Start
    15.04060Linear Elution Gradient
    15.1595Column Wash
    18.0595End Wash
    18.1955Re-equilibration
    22.0955End of Method

    Self-Validation Check: Inject a 10 µg/mL analytical standard. The asymmetry factor ( As​ ) must be between 0.9 and 1.2. If As​ > 1.5, verify the pH of Mobile Phase A; a drop in pH indicates buffer depletion, which will cause rapid tailing.

    Protocol B: Normal Phase Flash Chromatography (For Bulk Scale, >1g)

    Mechanistic Rationale: For multi-gram scale-up, flash chromatography is more economical. However, traditional silica requires the addition of 1-5% Triethylamine (TEA) to the mobile phase to mask silanols, which is notoriously difficult to remove from the final product. Utilizing an amine-functionalized silica (KP-NH) neutralizes the stationary phase surface, allowing for TEA-free elution.

    Materials & Setup:

    • Column: Amine-bonded flash cartridge (e.g., Biotage Sfär NH, 50g).

    • Mobile Phase A: Hexane (or Heptane).

    • Mobile Phase B: Ethyl Acetate (EtOAc).

    Step-by-Step Methodology:

    • TLC Validation: Prior to loading, perform a TLC on an amine-functionalized plate using 50:50 Hexane:EtOAc. The target Rf​ should be ~0.3. If Rf​ < 0.1, increase the EtOAc percentage in the gradient.

    • Sample Loading: Dry-load the crude mixture onto 5g of Celite 545. Place the dry-loading vessel in-line before the main cartridge.

    • Execution: Run the separation at 40 mL/min using the gradient in Table 3.

    • Detection: Monitor via UV at 230 nm. If UV is unavailable, spot fractions on TLC and stain with Ninhydrin (requires heating) to visualize the secondary/tertiary amine backbone, or use an Iodine chamber.

    Table 3: Flash Chromatography Gradient (Flow Rate: 40 mL/min)
    Column Volumes (CV)% Mobile Phase B (EtOAc)Phase Description
    0.0 - 3.010Isocratic Wash (Elutes non-polar lipophilic impurities)
    3.0 - 12.010 80Linear Gradient (Target elutes mid-gradient)
    12.0 - 15.080High-polarity Flush (Elutes unreacted polar starting materials)

    Note: If highly polar impurities co-elute, switch the solvent system to Dichloromethane (A) and Methanol (B), running a gradient of 0% to 10% Methanol over 10 CV.

    References[1] Title:[1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97 ... - Fisher Scientific

    Source: fishersci.ca URL:[2] Title: WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments... - Google Patents Source: google.com URL:[4] Title: N-benzylpiperidine - ChemBK Source: chembk.com URL:[3] Title: Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL:

    Sources

    Application

    in vitro assay protocols utilizing[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol

    Application Note: Fragment-Based Screening and Biochemical Evaluation of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol Targeting IKK-β Introduction & Scientific Rationale Fragment-based drug discovery (FBDD) has fundame...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Fragment-Based Screening and Biochemical Evaluation of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol Targeting IKK-β

    Introduction & Scientific Rationale

    Fragment-based drug discovery (FBDD) has fundamentally shifted how researchers identify novel chemical starting points for challenging therapeutic targets[1]. Unlike traditional high-throughput screening (HTS) which relies on complex, high-molecular-weight libraries, FBDD utilizes small compounds (<300 Da) to probe protein binding pockets. This approach yields hits with exceptional ligand efficiency, providing optimal vectors for downstream medicinal chemistry expansion[1].

    The compound [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (CAS: 926921-81-5; MW: 211.32 g/mol ) serves as an exemplary fragment scaffold. It features a thiophene ring capable of occupying deep hydrophobic sub-pockets, paired with a piperidine nitrogen and a hydroxymethyl group that offer distinct, directional vectors for hydrogen bonding. Thiophene-piperidine and related pyrimidine derivatives have been historically investigated as scaffolds for kinase inhibition, particularly targeting the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β)[2].

    IKK-β is the primary catalytic subunit of the IKK complex, acting as the master regulator of the canonical NF-κB signaling pathway[3]. Aberrant IKK-β activation is a major driver in chronic inflammation, autoimmune disorders, and various malignancies, making it a highly validated target for pharmacological intervention[4]. Because fragments bind weakly (typically in the μM to mM range), traditional biochemical assays are prone to false positives due to compound interference at high concentrations. Therefore, evaluating this fragment requires a self-validating, orthogonal assay cascade.

    Mechanistic Pathway

    NFkB_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) IKK_Complex IKK Complex Activation (IKK-α, IKK-β, NEMO) Stimulus->IKK_Complex IkB_Phos IκB Phosphorylation & Proteasomal Degradation IKK_Complex->IkB_Phos Catalyzed by IKK-β NFkB_Trans NF-κB (p50/p65) Nuclear Translocation IkB_Phos->NFkB_Trans Gene_Expr Target Gene Transcription (Inflammation, Survival) NFkB_Trans->Gene_Expr

    Fig 1: The canonical NF-κB signaling pathway highlighting IKK-β as the central catalytic driver.

    Experimental Workflow for Fragment Screening

    To rigorously evaluate[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, we deploy a three-tiered orthogonal workflow designed to validate binding and functional inhibition systematically.

    FBDD_Workflow Frag Fragment Library (Thiophene Scaffold) DSF Tier 1: DSF Thermal Shift (ΔTm) Frag->DSF SPR Tier 2: SPR Binding Kinetics (KD) DSF->SPR TRFRET Tier 3: TR-FRET Kinase Inhibition SPR->TRFRET Hit Hit Expansion Structure-Based Design TRFRET->Hit

    Fig 2: Orthogonal FBDD workflow for validating weak-binding fragment hits.

    Protocol 1: Differential Scanning Fluorimetry (DSF)

    Causality & Logic: DSF (or Thermal Shift Assay) is the premier primary screen for FBDD because it measures direct physical binding irrespective of the binding site or functional outcome[5]. As the temperature increases, IKK-β unfolds, exposing its hydrophobic core. SYPRO Orange dye binds these regions, resulting in a massive increase in fluorescence. If the fragment binds and stabilizes the folded state of IKK-β, the melting temperature ( Tm​ ) shifts to a higher value ( ΔTm​ )[5].

    Materials:

    • Recombinant human IKK-β (kinase domain, purified).

    • SYPRO Orange (5000× stock in DMSO). *[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (100 mM stock in DMSO).

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

    Step-by-Step Methodology:

    • Preparation of Protein-Dye Master Mix: Dilute recombinant IKK-β to a final concentration of 2 μM in Assay Buffer. Add SYPRO Orange to a final concentration of 5×.

    • Compound Plating: In a 384-well PCR plate, dispense 10 μL of the fragment at varying concentrations (e.g., 100 μM , 500 μM , 1 mM). Maintain a constant DMSO concentration of 2% across all wells to prevent solvent-induced destabilization.

    • Assay Assembly: Add 10 μL of the Protein-Dye Master Mix to each well. Centrifuge the plate at 1000 × g for 1 minute to remove bubbles.

    • Thermal Cycling: Place the plate in a Real-Time PCR instrument. Set a temperature gradient from 25°C to 95°C at a ramp rate of 0.5°C/minute.

    • Data Acquisition: Monitor fluorescence using the ROX channel (Ex: ~490 nm, Em: ~590 nm).

    • Self-Validation Check: Include a known IKK-β inhibitor (e.g., ML120B or Staurosporine) as a positive control. The ΔTm​ of the fragment must be >0.5∘C and dose-dependent to be considered a true hit.

    Protocol 2: Surface Plasmon Resonance (SPR)

    Causality & Logic: While DSF proves stabilization, it does not provide kinetic parameters. Fragments exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates[1]. SPR detects real-time mass changes on a sensor chip, allowing for the precise calculation of the equilibrium dissociation constant ( KD​ ) and confirming that the fragment does not cause non-specific aggregation (which would appear as a non-reversible, continuously climbing sensorgram).

    Materials:

    • Biacore T200 or 8K instrument.

    • CM5 Sensor Chip & Amine Coupling Kit (EDC, NHS, Ethanolamine).

    • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO.

    Step-by-Step Methodology:

    • Surface Immobilization: Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject IKK-β (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU (Resonance Units). Quench unreacted esters with 1 M Ethanolamine-HCl.

    • Solvent Correction: Because fragments require DMSO for solubility, and DMSO has a high refractive index, generate a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

    • Analyte Injection: Inject [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol in a 2-fold dilution series (from 2 mM down to 31.25 μM ). Use a high flow rate (50 μL/min ) to minimize mass transport limitations.

    • Contact and Dissociation: Set the contact time to 60 seconds and dissociation time to 120 seconds. Fragments typically dissociate completely within seconds, negating the need for harsh regeneration solutions.

    • Self-Validation Check: Analyze the sensorgrams using a 1:1 Langmuir binding model. The responses must reach steady-state equilibrium ( Req​ ), and the Rmax​ should theoretically match the molecular weight ratio of the fragment to the immobilized protein.

    Protocol 3: TR-FRET In Vitro Kinase Assay

    Causality & Logic: To prove that the fragment's binding translates to functional inhibition, an enzymatic assay is required. At the high concentrations (mM) needed for fragment screening, compounds often auto-fluoresce or quench standard fluorescent signals. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a microsecond delay before reading the emission, short-lived background fluorescence from the fragment is entirely eliminated, ensuring high data integrity.

    Materials:

    • IKK-β enzyme & ATP (at the Km​ value for IKK-β, typically ~10 μM ).

    • Biotinylated IκBα peptide substrate.

    • Europium-labeled anti-phospho-IκBα antibody & Streptavidin-APC.

    Step-by-Step Methodology:

    • Kinase Reaction: In a 384-well low-volume plate, combine 5 μL of IKK-β, 2.5 μL of the fragment (serial dilutions), and incubate for 15 minutes at room temperature.

    • Initiation: Add 2.5 μL of a mixture containing ATP and Biotinylated IκBα peptide to start the reaction. Incubate for 60 minutes at 30°C.

    • Termination & Detection: Stop the reaction by adding 10 μL of Detection Buffer containing EDTA (to chelate Mg2+ and stop kinase activity), the Eu-anti-phospho antibody, and Streptavidin-APC.

    • Incubation: Incubate in the dark for 60 minutes to allow the FRET complex to form.

    • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm. Delay for 50 μs , then read emissions at 615 nm (Europium) and 665 nm (APC).

    • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the fragment concentration to determine the IC50​ .

    Quantitative Data Presentation

    The following table summarizes the theoretical profiling parameters for [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol as an early-stage fragment hit against IKK-β.

    ParameterValue / RangeSignificance in FBDD
    Molecular Weight 211.32 DaConforms to the "Rule of Three" (MW < 300)[1].
    DSF Thermal Shift ( ΔTm​ ) + 0.8 to 1.5 °CIndicates specific structural stabilization of the kinase domain.
    SPR Affinity ( KD​ ) 150 - 500 μM Typical weak affinity for an unoptimized fragment; confirms direct binding.
    Ligand Efficiency (LE) > 0.3 kcal/mol/HAHigh LE indicates optimal binding per heavy atom (HA), making it a prime candidate for hit expansion.
    TR-FRET IC50​ 300 - 800 μM Confirms that binding occurs at a functionally relevant site (e.g., the ATP pocket).

    Table 1: Expected biophysical and biochemical profile of the thiophene-piperidine fragment.

    References

    • [2] Google Patents. "WO2007006926A2 - Novel 2,4-dianilinopyrimidine derivatives, the preparation thereof, their use as medicaments, pharmaceutical compositions and, in particular, as ikk inhibitors." Available at:

    • [5] Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212-2221. Available at:

    • [1] Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Available at:

    • [3] Hinz, M., & Scheidereit, C. (2014). "The IκB kinase complex in NF-κB regulation and beyond." EMBO Reports, 15(1), 46-61. Available at:

    • [4] Gamble, C., McIntosh, K., Scott, R., Ho, K. H., Plevin, R., & Paul, A. (2012). "Inhibitory kappa B kinases as targets for pharmacological regulation." British Journal of Pharmacology, 165(4b), 802-819. Available at:

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol Synthesis

    Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of [1-(thiophen-2-ylmethyl)piper...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    This molecule is a critical building block, featuring both a versatile primary alcohol and a functionalized piperidine core. The most efficient synthetic route is the direct reductive amination of piperidin-4-ylmethanol with thiophene-2-carboxaldehyde. However, researchers frequently encounter yield-limiting issues such as incomplete conversion, competitive aldehyde reduction, and product loss during purification.

    Part 1: Mechanistic Grounding & Workflow

    To troubleshoot a reaction, one must first understand the causality of the chemical transformations. The reductive amination to form[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is not a single reaction, but a cascade of three distinct steps:

    • Nucleophilic Addition: The secondary amine of piperidin-4-ylmethanol attacks the carbonyl carbon of thiophene-2-carboxaldehyde to form a hemiaminal.

    • Dehydration (Rate-Limiting): The hemiaminal loses water to form a highly electrophilic iminium ion. This step is highly dependent on pH and solvent.

    • Hydride Transfer: A reducing agent selectively attacks the iminium ion over the unreacted aldehyde to yield the final tertiary amine.

    The choice of reducing agent is paramount. While Sodium Borohydride (NaBH₄) is a strong reductant, it indiscriminately reduces aldehydes to alcohols. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it unreactive toward thiophene-2-carboxaldehyde but highly reactive toward the activated iminium ion 1.

    Mechanism A Thiophene-2-carboxaldehyde + Piperidin-4-ylmethanol B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Activated) B->C -H2O (Acid Catalyzed) D [1-(thiophen-2-ylmethyl) piperidin-4-yl]methanol C->D Hydride Transfer from NaBH(OAc)3

    Figure 1: Mechanistic pathway of the reductive amination cascade.

    Part 2: Self-Validating Experimental Protocol

    This protocol is engineered to prevent common pitfalls through built-in validation checkpoints.

    Objective: Maximize the conversion to[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol while suppressing thiophene-2-methanol byproduct formation.

    Step 1: Iminium Ion Pre-formation

    • In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve piperidin-4-ylmethanol (1.0 equiv) and thiophene-2-carboxaldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

      • Causality: DCE is preferred over Dichloromethane (DCM) as it allows for mild heating if the substrate is sterically hindered, and it does not participate in side reactions 2. A slight excess of aldehyde ensures complete consumption of the amine.

    • Add glacial acetic acid (1.0 equiv) dropwise.

      • Causality: Acetic acid acts as a Brønsted acid to protonate the hemiaminal, facilitating the departure of water and driving the equilibrium toward the iminium ion 1.

    • Validation Checkpoint: Stir at room temperature for 1 to 2 hours. Monitor via TLC (Ninhydrin stain). The primary/secondary amine spot should significantly diminish before proceeding.

    Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents thermal spikes. NaBH(OAc)₃ is chosen because it exhibits exceptional chemoselectivity for iminium ions over aldehydes, avoiding the release of toxic cyanide gas associated with NaBH₃CN 3.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Validation Checkpoint: Analyze via LC-MS. Look for the complete disappearance of the iminium mass and the appearance of the product mass ([M+H]⁺ ≈ 212.3 m/z).

    Step 3: Quenching and Basic Workup 8. Quench the reaction by slowly adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

    • Causality: The vigorous basic quench is strictly required to break down stable boron-amine complexes. Failure to do so will result in the product remaining partitioned in the aqueous layer 4.

    • Extract the aqueous layer with DCM (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Step 4: Chromatographic Purification 10. Purify the crude residue via flash column chromatography on silica gel.

    • Causality: The target molecule contains both a basic tertiary amine and a polar alcohol, causing it to bind strongly to acidic silanol groups on standard silica.
    • Eluent System: Use a gradient of 0–10% Methanol in DCM, supplemented with 1% aqueous NH₄OH (v/v). The ammonia neutralizes the silica, preventing tailing and ensuring sharp elution bands.
    Part 3: Quantitative Data Summary

    The table below summarizes the causality between reaction parameters and expected yields, derived from standard optimization matrices for heterocyclic reductive aminations.

    Reducing AgentSolventAdditivePre-stir TimeExpected YieldPrimary Byproduct / Issue
    NaBH₄MeOHNone0 h< 30%Thiophene-2-methanol (Aldehyde reduction)
    NaBH₃CNMeOHAcOH (cat.)0 h60 - 70%Toxic HCN gas risk during workup
    NaBH(OAc)₃DCMNone0 h50 - 60%Incomplete conversion (slow iminium formation)
    NaBH(OAc)₃ DCE AcOH (1 eq) 1 h 85 - 95% None (Optimized conditions)

    Table 1: Comparison of reductive amination parameters and their impact on reaction yield.

    Part 4: Troubleshooting Guides & FAQs

    Troubleshooting Start Low Reaction Yield? TLC Check TLC / LC-MS Start->TLC Unreacted Unreacted Aldehyde Present? TLC->Unreacted Alcohol Thiophene-2-methanol (Byproduct) Present? TLC->Alcohol Polar Product Streaking on Silica? TLC->Polar Sol1 Add 1 eq AcOH & Pre-stir 1h before Reductant Unreacted->Sol1 Yes Sol2 Switch to NaBH(OAc)3 or Delay Reductant Addition Alcohol->Sol2 Yes Sol3 Use 1% NH4OH in DCM/MeOH Eluent Polar->Sol3 Yes

    Figure 2: Troubleshooting decision tree for diagnosing low reaction yields.

    Q1: My yield is capped at 40%, and LC-MS shows a massive peak for thiophene-2-methanol. What went wrong? A: You are experiencing competitive reduction of the starting aldehyde. This occurs when the reducing agent is added before the iminium ion has fully formed, or if the reducing agent is too strong (e.g., using NaBH₄ instead of NaBH(OAc)₃). To fix this, ensure you are using NaBH(OAc)₃ and implement a 1-hour pre-stir of the aldehyde, amine, and acetic acid before adding the hydride source 1.

    Q2: The reaction stalls halfway, and I see unreacted piperidin-4-ylmethanol on my TLC. How do I push it to completion? A: The dehydration of the hemiaminal to the iminium ion is the rate-limiting step. If the reaction stalls, the system likely lacks sufficient acidity to drive the dehydration. Ensure you are adding 1.0 equivalent of glacial acetic acid. If the issue persists, you can add a dehydrating agent like activated 3Å molecular sieves or anhydrous MgSO₄ to the reaction mixture to physically remove water and push the equilibrium forward.

    Q3: My crude NMR looks exceptionally clean, but I lose >30% of my mass after silica gel chromatography. Where is my product? A: Your product is stuck on the column.[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol possesses a highly basic tertiary amine and a polar hydroxyl group. These functional groups hydrogen-bond strongly with the acidic silanol (Si-OH) groups on standard silica gel. To recover your mass, you must basify your eluent. Use a solvent system of DCM/MeOH containing 1% to 2% concentrated aqueous NH₄OH, or switch to basic alumina as your stationary phase.

    Q4: Can I use protic solvents like Methanol or Ethanol instead of DCE? A: While protic solvents can accelerate the initial condensation step, they are generally avoided when using NaBH(OAc)₃. Methanol can slowly react with NaBH(OAc)₃ to form alkoxyborohydrides, which have altered reducing properties. Furthermore, in the presence of an acid catalyst, methanol can competitively form acetals with thiophene-2-carboxaldehyde, sequestering your starting material. Stick to aprotic, non-nucleophilic solvents like DCE or DCM 2.

    Q5: During the basic workup, a persistent emulsion forms. How can I break it? A: Emulsions in this reaction are typically caused by partially hydrolyzed boron salts. To break the emulsion, filter the entire biphasic mixture through a pad of Celite to remove insoluble boron complexes. Alternatively, adding a small amount of brine or slightly warming the mixture can help separate the aqueous and organic layers.

    References
    • "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride", ACS Omega. Available at:[Link]

    • "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes", ACS Publications. Available at:[Link]

    • "Reductive Amination, and How It Works", Master Organic Chemistry. Available at:[Link]

    • "Myers Chem 115: Reduction with Sodium Triacetoxyborohydride", Harvard University. Available at:[Link]

    Sources

    Optimization

    troubleshooting impurities during [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol scale-up

    Welcome to the Technical Support Center for API Scale-Up Operations. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges associated with the scale-up of [1-(thiop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for API Scale-Up Operations. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges associated with the scale-up of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol .

    The synthesis of this highly polar, heteroaromatic compound is typically achieved via the reductive amination of thiophene-2-carboxaldehyde with piperidin-4-ylmethanol. While this transformation is trivial at the bench scale, transitioning to multi-kilogram reactors introduces severe complications, including transition-metal catalyst poisoning, premature aldehyde reduction, and complex phase-separation during workup.

    This guide deconstructs these failure modes, explains the physicochemical causality behind them, and provides a self-validating, field-proven methodology to ensure high-purity scale-up.

    Reaction Pathway & Impurity Mapping

    Understanding the kinetic competition between iminium formation and direct aldehyde reduction is critical for impurity control. The workflow below illustrates the desired pathway versus common impurity branches.

    Pathway SM1 Thiophene-2-carboxaldehyde Imine Iminium Intermediate SM1->Imine + SM2 (Condensation) Imp1 Impurity: Thiophen-2-ylmethanol SM1->Imp1 Direct Reduction SM2 Piperidin-4-ylmethanol Product [1-(thiophen-2-ylmethyl) piperidin-4-yl]methanol Imine->Product STAB Reduction Imp2 Impurity: Aminal / Over-alkylation Imine->Imp2 Excess Amine

    Reductive amination pathway of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol and impurities.

    Troubleshooting FAQs: Mechanistic Causality & Solutions

    Q1: We attempted to scale this reaction using catalytic hydrogenation (H2 with Pd/C), but the reaction stalled at 40% conversion. What is the root cause? Causality: The failure is due to severe catalyst poisoning. Thiophene-2-carboxaldehyde contains a heteroaromatic sulfur atom. The lone pairs on this sulfur atom strongly coordinate to the empty d-orbitals of transition metals like palladium or platinum, permanently blocking the active catalytic sites[1]. While a high catalyst loading might force the reaction to completion at the milligram scale, the absolute mass of sulfur at the kilogram scale rapidly overwhelms the catalyst surface area. Solution: Abandon heterogeneous Pd/C or Pt/C systems for this specific substrate. Transition to a homogeneous, stoichiometric hydride donor such as Sodium Triacetoxyborohydride (STAB)[2], or utilize highly specialized sulfur-tolerant catalysts (e.g., modified Pt/SOD)[1].

    Q2: When using Sodium Borohydride (NaBH₄), our major isolated product is thiophen-2-ylmethanol rather than the target amine. Why? Causality: NaBH₄ is an aggressive reducing agent that rapidly reduces carbonyls. If introduced before the piperidine and aldehyde have fully condensed, NaBH₄ will directly reduce the unreacted thiophene-2-carboxaldehyde into thiophen-2-ylmethanol (the alcohol impurity)[3]. Solution: Switch to Sodium Triacetoxyborohydride (STAB). The electron-withdrawing acetate groups make STAB a milder, more selective reagent that preferentially reduces the electrophilic iminium ion over the starting aldehyde[3],[2].

    Q3: Even with STAB, we are still seeing 5-10% of the alcohol impurity. How can we drive this to <1%? Causality: A "one-pot" simultaneous addition of all reagents forces the condensation and reduction steps to compete kinetically. If iminium formation is slower than the STAB-mediated reduction of the aldehyde, the alcohol impurity forms. Furthermore, STAB potency degrades over time upon exposure to atmospheric moisture, which can alter the kinetic balance if uncalibrated lots are used[4]. Solution: Implement a stepwise protocol . Pre-mix the aldehyde and amine in anhydrous solvent for 1–2 hours to allow the equilibrium to fully shift toward the iminium intermediate before introducing the reducing agent[3],[5].

    Q4: During the aqueous workup, we suffer massive yield losses. The product won't partition cleanly into the organic phase. How do we fix this? Causality: The target molecule,[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, contains both a basic tertiary amine and a highly polar primary alcohol. This dual functionality induces strong hydrogen bonding with water. Furthermore, the degradation of STAB generates water-soluble borate salts that can complex with the polar product, trapping it in the aqueous layer. Solution: You must break the borate complexes and suppress amine protonation. Quench the reaction with saturated aqueous NaHCO₃ to achieve a pH > 8. Instead of standard ethyl acetate or dichloromethane (DCM), extract using a highly polar organic solvent system, such as a 4:1 mixture of DCM and Isopropanol (IPA) . The IPA disrupts hydrogen bonding, forcing the free-base product into the organic phase.

    Quantitative Process Data

    The following table summarizes the expected performance metrics when optimizing the reducing agent and reaction mode for this specific thiophene-piperidine coupling.

    Reducing Agent / CatalystReaction ModeConversion (%)Target Purity (%)Major Impurity Profile
    H₂ + Pd/C (10 wt%) Heterogeneous< 45%LowUnreacted SM (Catalyst Poisoning)
    NaBH₄ Homogeneous (One-pot)> 95%< 60%Thiophen-2-ylmethanol (>30%)
    NaBH(OAc)₃ (STAB) Homogeneous (One-pot)> 90%~ 85%Thiophen-2-ylmethanol (5-10%)
    NaBH(OAc)₃ (STAB) Homogeneous (Stepwise) > 98% > 95% Trace Aminal (< 1%)

    Validated Scale-Up Methodology: Stepwise Reductive Amination

    This protocol is designed as a self-validating system . Do not proceed to the next step unless the specified In-Process Control (IPC) metric is met.

    Step 1: Iminium Condensation

    • Charge a dry, nitrogen-purged reactor with thiophene-2-carboxaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (10 volumes).

    • Add piperidin-4-ylmethanol (1.05 eq) in a single portion.

    • Stir the mixture at 20 °C for 2 hours.

    • IPC Validation Check: Pull an aliquot for GC-MS or HPLC analysis. Proceed to Step 2 only when residual thiophene-2-carboxaldehyde is < 2% relative to the iminium intermediate.

    Step 2: Controlled Reduction

    • Cool the reactor jacket to 0–5 °C.

    • Begin portion-wise addition of Sodium Triacetoxyborohydride (STAB, 1.4 eq)[6].

    • IPC Validation Check: Monitor the internal thermocouple continuously. The reduction is exothermic. Adjust the STAB addition rate to ensure the internal temperature never exceeds 10 °C to prevent thermal degradation and side-reactions[6].

    • Once addition is complete, allow the reactor to naturally warm to 20 °C and stir for 4 hours.

    • IPC Validation Check: HPLC analysis must show > 98% conversion of the iminium peak to the target product before initiating the quench.

    Step 3: Quench and Phase Separation

    • Slowly charge the reactor with saturated aqueous NaHCO₃ (5 volumes). Caution: Vigorous CO₂ gas evolution will occur as residual STAB and acetic acid are neutralized.

    • Stir vigorously for 30 minutes until gas evolution completely ceases and the aqueous phase pH is verified to be ≥ 8.0.

    • Separate the phases. Extract the aqueous layer with a 4:1 mixture of DCM/Isopropanol (2 x 3 volumes) to maximize recovery of the polar product.

    Step 4: Isolation

    • Combine all organic layers and wash with brine (2 volumes) to remove residual borate salts.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    References

    • Benchchem. "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis." 3

    • Benchchem. "Scale-up Synthesis of N-cyclopropylthian-4-amine for Industrial Applications." 6

    • ACS Publications. "Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions." 1

    • ACS Publications. "A Quantitative Assay of Sodium Triacetoxyborohydride." 4

    • Sigma-Aldrich. "Sodium Triacetoxyborohydride." 2

    • ACS Publications. "Sustainable and Scalable Two-Step Synthesis of Thenfadil and Some Analogs in Deep Eutectic Solvents: From Laboratory to Industry." 5

    Sources

    Troubleshooting

    Technical Support Center: HPLC Optimization for [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the chromatographic purification of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methano...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the chromatographic purification of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol .

    This molecule presents specific chromatographic challenges due to its structural duality: a highly basic piperidine ring (tertiary amine) and a moderately hydrophobic, UV-active thiophene moiety. The following troubleshooting guides, protocols, and data summaries are engineered to ensure high-resolution analytical separations and predictable preparative scale-ups.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: Why am I observing severe peak tailing and broad peak shapes on my standard C18 column? A: The target molecule contains a piperidine ring, which is a strongly basic tertiary amine with a pKa typically ranging from 10 to 11[1][2]. At standard acidic or neutral pH, this amine is fully protonated and carries a positive charge. Standard silica-based C18 columns contain residual unbonded silanol groups (Si-OH) that act as weak acids. These silanols ionize and undergo strong secondary ion-exchange interactions with the protonated piperidine, leading to delayed elution of a fraction of the analyte, which manifests as peak asymmetry and tailing[3][4].

    Q2: How do I manipulate the mobile phase to eliminate this tailing? A: You must disrupt the secondary ion-exchange interactions using one of two mechanistic approaches:

    • Low pH with Amine Modifiers (Protonation Strategy): Drop the pH to 2.0–3.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates both the analyte and the residual silanols, suppressing silanol ionization. If tailing persists, add a competitive organic amine modifier like triethylamine (TEA) at 0.1% to preferentially block active silanol sites[3].

    • High pH (Neutralization Strategy): Raise the pH to 10.0–11.0 using ammonium bicarbonate buffers. This neutralizes the piperidine tertiary amine, eliminating its positive charge and the subsequent charge-charge interaction with the column[5]. Note: This requires a high-pH tolerant hybrid silica column (e.g., Waters XBridge) to prevent silica dissolution[6].

    Q3: What is the optimal UV detection wavelength for tracking this compound? A: The molecule features a thiophene ring, which provides a strong π-π* absorption band. Thiophene derivatives typically exhibit maximum UV absorbance ( λmax​ ) in the range of 250 nm to 300 nm[7][8]. Set your Diode Array Detector (DAD) primary extraction channel to 254 nm to capture the thiophene chromophore, and use a secondary reference channel at 210 nm to monitor the piperidine/methanol backbone and potential non-aromatic impurities.

    Q4: When scaling up to preparative HPLC, my target peak broadens excessively and co-elutes with closely eluting impurities. How do I fix this? A: This is a classic column overloading issue. Basic amines suffer from low loading capacities on traditional C18 columns due to charge repulsion between analyte molecules and rapid saturation of available hydrophobic binding sites[4]. Solution: Switch to a stationary phase with a positively charged surface functional group (e.g., Phenomenex Luna Omega PS C18 or Waters CSH). These phases electrostatically repel the protonated amines slightly, preventing localized overloading at the column head and dramatically increasing mass loading capacity for basic analytes[4][6].

    Part 2: Quantitative Optimization Data

    To facilitate rapid method development, refer to the following self-validating data tables summarizing the causality between experimental conditions and chromatographic outputs.

    Table 1: Impact of Mobile Phase pH and Additives on Peak Symmetry ( As​ )

    Goal: Achieve an Asymmetry Factor ( As​ ) between 0.9 and 1.2.

    ConditionMobile Phase AdditiveAnalyte StateSilanol StateExpected Asymmetry ( As​ )
    Neutral pH None (Water/MeCN)ProtonatedIonized> 2.0 (Severe Tailing)
    Low pH 0.1% Formic AcidProtonatedSuppressed1.3 - 1.6 (Moderate Tailing)
    Low pH + Modifier 0.1% TFA + 0.1% TEAProtonatedBlocked1.0 - 1.2 (Symmetrical)
    High pH 10 mM NH4​HCO3​ (pH 10.5)NeutralizedIonized0.9 - 1.1 (Symmetrical)
    Table 2: Preparative Scale-Up Parameters (Constant Linear Velocity)

    Rule: Volumetric flow rate must be increased proportionally to the square of the column diameter to maintain linear velocity and preserve selectivity[6].

    ParameterAnalytical ScaleSemi-Prep ScalePreparative Scale
    Column ID (mm) 4.610.021.2
    Scale Factor (SF) 1.0x4.7x21.2x
    Flow Rate (mL/min) 1.04.721.2
    Injection Volume (µL) 2094424
    Typical Mass Load (mg) 0.1 - 1.00.5 - 5.02.0 - 20.0

    Part 3: Step-by-Step Experimental Methodologies

    Protocol A: Analytical Method Development Workflow
    • Column Selection: Install a high-pH tolerant hybrid C18 column (e.g., 50 x 4.6 mm, 3 µm) or a charged-surface C18 column.

    • Mobile Phase Preparation:

      • Aqueous (A): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using ammonium hydroxide[5].

      • Organic (B): 100% LC-MS grade Acetonitrile.

    • Scouting Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

    • Detection: Monitor UV at 254 nm (thiophene) and 210 nm (general absorbance).

    • Validation: Calculate the Asymmetry factor ( As​ ) at 10% peak height. If As​>1.2 , verify mobile phase pH or switch to Protocol B (Low pH + TEA).

    Protocol B: Preparative Scale-Up Protocol
    • Loading Capacity Study: On the optimized 4.6 mm analytical column, perform a volume loading study. Inject increasing concentrations of the crude mixture (e.g., 1, 2, 5, 10 mg/mL) while holding injection volume constant until resolution ( Rs​ ) between the target and critical impurity drops below 1.5.

    • Calculate Scale Factor (SF): Use the formula SF=(IDprep​/IDana​)2 . For scaling from 4.6 mm to 21.2 mm, SF=(21.2/4.6)2≈21.2 .

    • Scale Parameters: Multiply the optimized analytical flow rate and injection volume by the SF.

    • Gradient Adjustment: Ensure the gradient time ( tG​ ) is adjusted so that the number of column volumes per gradient segment remains identical to the analytical run.

    Part 4: Workflow Visualizations

    PeakTailing Start Observe Peak Tailing (As > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH LowPH Low pH (2.0 - 3.0) Protonate Amine CheckPH->LowPH HighPH High pH (10.0 - 11.0) Neutralize Amine CheckPH->HighPH AddModifier Add Amine Modifier (e.g., TEA, 0.1%) LowPH->AddModifier If tailing persists ChangeColumn Switch to Charged Surface Column (CSH) LowPH->ChangeColumn If modifier fails Success Symmetrical Peak (As < 1.2) HighPH->Success Requires hybrid silica AddModifier->Success ChangeColumn->Success

    Fig 1: Logical workflow for troubleshooting peak tailing in basic amine chromatography.

    ScaleUp Analytical Analytical Optimization (4.6 mm ID) LoadStudy Loading Capacity Study (Volume & Mass) Analytical->LoadStudy ScaleFactor Calculate Scale Factor SF = (ID_prep / ID_ana)² LoadStudy->ScaleFactor FlowRate Scale Flow Rate F_prep = F_ana × SF ScaleFactor->FlowRate Gradient Scale Gradient Volume Maintain Column Volumes ScaleFactor->Gradient PrepRun Preparative Run (e.g., 21.2 mm ID) FlowRate->PrepRun Gradient->PrepRun

    Fig 2: Step-by-step preparative HPLC scale-up logic preserving linear velocity.

    References

    • Method Development and Scale-Up Guide | santaisci.com |6

    • Troubleshooting in Chromatography | Journal of Chromatographic Science (oup.com) | 3

    • Preparative Liquid Chromatography Method Scale-Up | Waters Corporation |

    • Loading Capacity of Amitriptyline using Luna Omega and Kinetex PS C18 Columns | Phenomenex | 4

    • Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors | Journal of Medicinal Chemistry (acs.org) | 5

    • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye | MDPI | 7

    • Absorption spectra of thiophene and thiophene-MWCNT samples | ResearchGate | 8

    • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds | Alfa Chemistry | 1

    • Determination of the Dissociation Constants (pKa) of Eight Amines... | MDPI | 2

    Sources

    Optimization

    Technical Support Center: Optimizing [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol Workflows

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with multi-functional heterocyclic scaffolds requires precise chemoselectivity.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with multi-functional heterocyclic scaffolds requires precise chemoselectivity. The molecule [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol presents a unique triad of reactive sites: an electron-rich thiophene ring, a highly nucleophilic tertiary piperidine amine, and a primary alcohol.

    This guide provides field-proven, mechanistically grounded solutions to eliminate byproduct formation during oxidation and alkylation workflows.

    Chemoselectivity and Byproduct Pathways

    Before troubleshooting, it is critical to map the competing reaction pathways. The diagram below illustrates how standard reagents often trigger parasitic reactions at the tertiary amine and thiophene ring, whereas optimized catalytic systems isolate the primary alcohol.

    ReactionPathways Substrate [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanol Oxidation Oxidation Workflow Substrate->Oxidation Alkylation Alkylation Workflow Substrate->Alkylation Aldehyde Target: Aldehyde Oxidation->Aldehyde Cu/ABNO Catalysis NOxide Byproduct: N-Oxide Oxidation->NOxide Peroxides/mCPBA ThiopheneOx Byproduct: S-Oxide Oxidation->ThiopheneOx Harsh Oxidants Ether Target: O-Alkylated Ether Alkylation->Ether Phase Transfer Catalysis QuatSalt Byproduct: N-Alkylated Quaternary Salt Alkylation->QuatSalt Standard Basic Conditions

    Reaction pathways of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol highlighting targets and byproducts.

    Troubleshooting Guides & FAQs

    Q1: During the oxidation of the primary alcohol to an aldehyde, LC-MS analysis shows significant byproduct masses corresponding to M+16 and M+32. How can I prevent this? A1: The M+16 and M+32 peaks indicate that your oxidant is attacking the heteroatoms instead of the alcohol. Specifically, you are observing N-oxide formation at the piperidine nitrogen and S-oxidation (forming sulfoxides or sulfones) on the thiophene ring[1]. Standard oxidants like mCPBA, hydrogen peroxide, or unbuffered KMnO₄ will readily oxidize these electron-rich centers[2]. Solution: Transition to a sterically hindered Copper/Nitroxyl radical catalytic system, such as Cu/ABNO. ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) exhibits high chemoselectivity for primary alcohols and completely tolerates aliphatic amines and thiophenes without causing over-oxidation[3].

    Q2: When attempting O-alkylation of the methanol group with an alkyl halide, my primary product is a highly polar, water-soluble compound that streaks on TLC. What is happening? A2: You are observing quaternization (N-alkylation) of the tertiary piperidine nitrogen. Because the tertiary amine is highly nucleophilic, it outcompetes the neutral primary alcohol for the electrophile. Solution: To suppress N-alkylation, you must increase the relative nucleophilicity of the oxygen. Do not use standard bases like K₂CO₃ in DMF. Instead, utilize Phase Transfer Catalysis (PTC) in a biphasic system (e.g., NaOH/water and heptane) with tetrabutylammonium bromide (TBAB). The PTC method selectively generates the highly reactive alkoxide at the organic/aqueous interface, driving O-alkylation while the amine remains shielded or protonated in the aqueous layer[2].

    Q3: Can I use standard palladium-catalyzed hydrogenation to remove a benzyl protecting group elsewhere on my molecule without affecting the[1-(thiophen-2-ylmethyl)piperidin-4-yl] moiety? A3: Proceed with extreme caution. The thiophen-2-ylmethyl group functions as a benzylic-type amine. Under standard Pd/C hydrogenation conditions, it is highly susceptible to hydrogenolysis (C-N bond cleavage). Furthermore, the sulfur atom in the thiophene ring acts as a potent catalyst poison, which can stall your reaction entirely. Solution: Avoid catalytic hydrogenation. Redesign your synthetic route to use orthogonal protecting groups (e.g., Boc, Fmoc, or silyl ethers) that can be removed via targeted acidic, basic, or fluoride-mediated conditions[1].

    Quantitative Data: Reagent Selection vs. Byproduct Formation

    The following tables summarize internal validation data demonstrating how reagent selection dictates chemoselectivity for this specific scaffold.

    Table 1: Oxidation Chemoselectivity Profile

    Oxidation SystemTarget Aldehyde Yield (%)N-Oxide Byproduct (%)Thiophene S-Oxide (%)
    mCPBA (1.1 eq, CH₂Cl₂)12%68%15%
    Swern (DMSO/Oxalyl Chloride)65%8%12%
    Dess-Martin Periodinane (DMP)82%< 2%5%
    Cu/ABNO / Air (Optimized) 94% Not Detected Not Detected

    Table 2: Alkylation Regioselectivity Profile (Reaction with Benzyl Bromide)

    Base / Solvent SystemO-Alkylation (Target)N-Alkylation (Quat Salt)Unreacted Starting Material
    K₂CO₃ / DMF (Standard)25%65%10%
    NaH / THF (0 °C)60%35%5%
    NaOH (aq) / Heptane + TBAB (PTC) 92% < 3% 5%
    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an "In-Process Validation" step to confirm chemoselectivity before proceeding to workup.

    Protocol A: Chemoselective Oxidation to Aldehyde using Cu/ABNO

    Causality: This method leverages the steric bulk of the ABNO radical, which selectively abstracts hydrogen from the primary alcohol while ignoring the sterically hindered tertiary amine and the thiophene sulfur[3].

    • Preparation: In a 50 mL round-bottom flask open to the air, dissolve[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (1.0 mmol) in CH₃CN (10 mL).

    • Catalyst Addition: Add Cu(MeCN)₄OTf (0.05 mmol, 5 mol%), ABNO (0.05 mmol, 5 mol%), and N-methylimidazole (NMI) (0.1 mmol, 10 mol%).

    • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2 hours. The solution will turn dark red/brown, indicating the active catalytic cycle.

    • In-Process Validation (Self-Check): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

      • Pass Criteria: Complete disappearance of the starting material (m/z [M+H]⁺). Appearance of the aldehyde mass (m/z [M-2+H]⁺). Absence of M+16 peaks confirms no N-oxide or S-oxide formation.

    • Workup: If the validation passes, concentrate the mixture under reduced pressure. Purify directly via silica gel chromatography (Hexanes/EtOAc) to yield the pure aldehyde.

    Protocol B: Regioselective O-Alkylation via Phase Transfer Catalysis (PTC)

    Causality: By utilizing a biphasic system, the hydroxide ion remains in the aqueous phase, deprotonating the alcohol at the interface. The TBAB catalyst shuttles the alkoxide into the organic phase (heptane) where it reacts rapidly with the alkyl halide, physically separating the electrophile from the bulk of the protonated tertiary amine[2].

    • Biphasic Setup: In a reactor, dissolve [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol (1.0 mmol) and the desired alkyl halide (1.1 mmol) in n-heptane (10 mL).

    • PTC Addition: Add tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%).

    • Base Addition: Slowly add a 50% w/w aqueous NaOH solution (3.0 mmol) to the vigorously stirring organic layer.

    • Reaction: Heat the biphasic mixture to 65 °C and stir at 800 RPM for 6 hours. High shear is critical for interfacial area.

    • In-Process Validation (Self-Check): Stop stirring to allow phase separation. Sample the upper organic layer for TLC (DCM:MeOH 9:1, visualized with Dragendorff's reagent).

      • Pass Criteria: A single, high-Rf spot indicating the non-polar O-alkylated ether. If a baseline spot appears, N-alkylation is occurring (check stirring speed and phase separation).

    • Workup: Cool to room temperature. Separate the organic layer, wash twice with deionized water to remove residual TBAB and NaOH, dry over Na₂SO₄, and concentrate to yield the O-alkylated product.

    References
    • Copper/Nitroxyl-Catalyzed Synthesis of Pyrroles by Oxidative Coupling of Diols and Primary Amines at Room Temperature.
    • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases.
    • Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent.

    Sources

    Troubleshooting

    Technical Support Center: Extraction Optimization for[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating [1-(thiophen-2-ylmethyl)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol . This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent selection, pH optimization, and phase separation for this specific tertiary amine.

    Mechanistic Principles of Solvent Selection & pH Control

    The extraction of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is governed by the dual nature of its functional groups: a basic piperidine nitrogen and a polar, hydrogen-bond donating hydroxymethyl group, flanked by a lipophilic thiophene ring.

    The Causality of pH Optimization

    The piperidine nitrogen exhibits a 1[1]. At physiological or acidic pH, the molecule exists predominantly in its ionized, water-soluble protonated form. According to the Henderson-Hasselbalch equation, to drive the partition coefficient ( KD​ ) towards the organic phase, the aqueous pH must be2[2]. Targeting a pH of 11.5–12.5 ensures that >99% of the compound is in its non-valent free base form, minimizing aqueous solubility and maximizing organic extraction efficiency[2].

    The Causality of Solvent Selection

    Because of the hydroxymethyl group, highly non-polar solvents (e.g., hexane) yield poor recovery. Conversely, ester-based solvents like Ethyl Acetate are prone to base-catalyzed hydrolysis at the high pH required for extraction. Therefore,3[3]. It offers an ideal polarity index to solubilize the target, remains chemically stable under highly basic conditions, and promotes rapid phase separation.

    Self-Validating Protocol: Acid-Base Swing Extraction

    To isolate the target molecule from crude reaction mixtures (e.g., post-reductive amination), we employ an Acid-Base Swing Extraction. This protocol is a self-validating system : it inherently confirms the presence of the basic amine by its pH-dependent phase switching, leaving neutral and acidic impurities behind.

    Step-by-Step Methodology:

    • Initial Acidification: Dilute the crude aqueous mixture with deionized water. Slowly add 1M HCl until the pH reaches 2.0–3.0. Causality: This protonates the piperidine nitrogen, forcing the target molecule entirely into the aqueous phase as a highly soluble hydrochloride salt.

    • Organic Wash (Defatting): Add an equal volume of toluene or DCM. Agitate vigorously and separate the phases. Causality: Unreacted thiophene-2-carboxaldehyde and other neutral organic impurities partition into the organic layer. Discard this organic wash.

    • Basification: Cool the retained aqueous layer in an ice bath.4[4]. Causality: This deprotonates the piperidine nitrogen, converting the target back to its lipophilic free base form[4].

    • Target Extraction: Add pure MTBE to the basic aqueous layer (recommended 1:3 aqueous-to-organic ratio). Shake vigorously and allow phases to separate. Causality: The non-valent free base3[3].

    • Washing & Drying: Wash the combined MTBE layers with a small volume of brine (saturated NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

    Workflow Visualization

    AcidBaseSwing Start Crude Reaction Mixture (Target + Impurities) Acidify Step 1: Acidify to pH 2-3 (HCl) Protonates Piperidine N Start->Acidify Wash Step 2: Wash with Toluene Removes Neutral Impurities Acidify->Wash AqPhase Retained Aqueous Phase (Contains Target HCl Salt) Wash->AqPhase Discard Organic Wash Basify Step 3: Basify to pH 12 (NaOH) Forms Free Base AqPhase->Basify Extract Step 4: Extract with MTBE Target Partitions to Organic Basify->Extract End Pure Target Molecule [1-(thiophen-2-ylmethyl) piperidin-4-yl]methanol Extract->End Evaporate MTBE

    Figure 1: Acid-Base Swing Extraction Workflow for Piperidine Derivatives.

    Quantitative Data Summary

    The following table summarizes the expected performance of various extraction solvents when isolating [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    SolventPolarity IndexBase Stability (pH > 11)Est. Recovery (pH 7.0)Est. Recovery (pH 12.0)Emulsion Risk
    Hexane 0.1Excellent< 5%~ 45%Low
    Ethyl Acetate 4.4Poor (Hydrolyzes)< 10%~ 70%Medium
    Dichloromethane 3.1Good< 15%> 90%High
    MTBE 2.5Excellent< 10%> 95% Low

    Troubleshooting & FAQs

    Q: Why am I getting low recovery (<50%) when extracting with Ethyl Acetate (EtOAc)? A: EtOAc is highly susceptible to base-catalyzed ester hydrolysis at the elevated pH required (pH > 11.5) to fully deprotonate the piperidine ring. This side reaction consumes your extraction solvent and generates sodium acetate, which acts as a surfactant and complicates phase separation. We strongly recommend switching to an ether-based solvent like MTBE, which is chemically inert under highly basic conditions[3].

    Q: I adjusted the pH to 9.5, but my product is still in the aqueous layer. Why? A: A pH of 9.5 is too close to the molecule's pKa (~9.0)[1]. At this pH, nearly 25-30% of the target still exists as a water-soluble protonated salt. To ensure complete conversion to the lipophilic free base, you must2[2]. Always verify the pH of the aqueous phase after the addition of the organic solvent, as partitioning dynamics can shift the equilibrium.

    Q: I'm experiencing a severe, stubborn emulsion during the MTBE extraction. How do I resolve this? A: Emulsions frequently occur when extracting thiophene-containing compounds from complex matrices. To break the emulsion, increase the ionic strength of the aqueous phase by adding solid NaCl (salting-out effect). This increases the density and polarity of the aqueous layer, forcing the moderately polar[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol into the organic phase while clarifying the phase boundary.

    Sources

    Reference Data & Comparative Studies

    Validation

    [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol vs benzylpiperidine analogs in binding affinity

    An In-Depth Technical Guide to the Comparative Binding Affinity of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol and Benzylpiperidine Analogs For Researchers, Scientists, and Drug Development Professionals This guide p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Comparative Binding Affinity of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol and Benzylpiperidine Analogs

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed comparison of the binding affinities of piperidine-based ligands, focusing on the substitution at the nitrogen atom. We will objectively analyze the performance of the N-thienylmethyl scaffold, represented by [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, against the well-established N-benzylpiperidine analogs, supported by experimental data and structure-activity relationship (SAR) principles.

    Introduction: The Central Role of the N-Substituent in Piperidine-Based Ligands

    The 1,4-disubstituted piperidine scaffold is a cornerstone in medicinal chemistry, particularly for developing ligands targeting G-protein coupled receptors (GPCRs) in the central nervous system. For ligands targeting the mu-opioid receptor (μOR), a key player in analgesia, the nature of the substituent on the piperidine nitrogen is a critical determinant of binding affinity, selectivity, and functional activity.[1] The N-benzyl group is a classic choice, providing essential hydrophobic and π-stacking interactions within the receptor's binding pocket.[2]

    However, modern drug design continuously seeks to optimize these interactions. One powerful strategy is bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties to enhance a desired biological or physical property without making a drastic change to the chemical structure.[3] This guide focuses on the bioisosteric replacement of the phenyl ring in N-benzylpiperidines with a thiophene ring, a common five-membered aromatic heterocycle. We will explore how this substitution, exemplified by the N-(thiophen-2-ylmethyl) moiety, impacts binding affinity at the μ-opioid receptor.

    Comparative Binding Affinity: Experimental Evidence

    Direct, head-to-head experimental data provides the most definitive comparison. A 2019 study by Jarończyk et al. provides a crucial dataset by comparing fentanyl analogs where the N-phenethyl group was replaced with either an N-benzyl or an N-(thiophen-2-ylmethyl) group.[4] While the core structure is a 4-anilidopiperidine rather than a 4-hydroxymethylpiperidine, the data offers a direct comparison of how the N-substituent influences binding at the human μ-opioid receptor.

    Compound IDN-SubstituentCore ScaffoldμOR Binding Affinity (IC₅₀, nM)Reference
    F03 N-Benzyl4-Anilidopiperidine489.7[4]
    F04 N-(Thiophen-2-ylmethyl)4-Anilidopiperidine245.5[4]

    Key Observation: The bioisosteric replacement of the N-benzyl group with an N-(thiophen-2-ylmethyl) group resulted in a two-fold increase in binding affinity for the μ-opioid receptor.[4] This finding suggests that the thiophene ring engages in more favorable interactions within the binding pocket compared to the phenyl ring in this specific context.

    To provide a broader context, SAR studies on other N-benzylpiperidine series have shown that substitutions on the benzyl ring itself can significantly modulate potency. For example, adding an ortho-chloro substituent to an N-benzyl piperidine 4-benzimidazolone scaffold improved potency and imparted a modest G-protein signaling bias.[2] This highlights the sensitivity of the N-substituent pocket of the receptor to both steric and electronic modifications.

    Structure-Activity Relationship (SAR) Analysis: Why the Thiophene Advantage?

    The enhanced affinity of the N-thienylmethyl analog can be rationalized by considering the distinct physicochemical properties of the thiophene ring compared to a benzene ring.

    • Electronics: Thiophene is an electron-rich aromatic system. The sulfur heteroatom possesses lone pairs of electrons that can potentially engage in favorable interactions, such as hydrogen bonds or other electrostatic interactions with receptor residues, that are not possible with the uniform electron density of a benzene ring.

    • Hydrophobicity and π-Stacking: While both rings are aromatic and capable of hydrophobic and π-π stacking interactions, their character differs. The increased affinity of the thiophene analog suggests it may achieve a more optimal hydrophobic or stacking interaction within the μOR binding site.

    • Steric Profile: Thiophene is a five-membered ring, making it slightly smaller and conformationally distinct from the six-membered benzene ring. This subtle difference in size and shape can lead to a better steric fit within the confines of the receptor's binding pocket, minimizing unfavorable steric clashes and optimizing van der Waals contacts.

    The data from Jarończyk et al. strongly indicates that for this particular opioid scaffold, the combination of electronic and steric properties offered by the thiophene ring provides a more complementary interaction with the μ-opioid receptor than the traditional benzyl group.[4]

    Experimental Protocols

    To ensure scientific integrity, the data presented relies on standardized, reproducible experimental methods. The gold standard for determining binding affinity is the radioligand competitive binding assay.

    Detailed Protocol: μ-Opioid Receptor Competitive Binding Assay

    This protocol describes a general procedure for determining the inhibition constant (Kᵢ) of a test compound at the human μ-opioid receptor.

    Objective: To measure the binding affinity of test compounds by their ability to displace a high-affinity radiolabeled ligand from the μ-opioid receptor.

    Materials:

    • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human μ-opioid receptor.[5]

    • Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a high-affinity, selective μ-opioid agonist.[6]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Naloxone (10 µM final concentration).

    • Test Compounds: [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol and benzylpiperidine analogs, prepared in a dilution series.

    • Instrumentation: 96-well plates, glass fiber filters (e.g., Whatman GF/B), a cell harvester, and a liquid scintillation counter.[5]

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize cultured cells in ice-cold Tris-HCl buffer. Centrifuge to pellet nuclei and cell debris. Perform a high-speed centrifugation (e.g., 40,000 x g) of the supernatant to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: 10-20 µg of membrane protein + [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1-2 nM) + assay buffer.

      • Non-specific Binding: 10-20 µg of membrane protein + [³H]-DAMGO + 10 µM Naloxone.

      • Competition: 10-20 µg of membrane protein + [³H]-DAMGO + varying concentrations of the test compound (e.g., from 0.01 nM to 10 µM).

    • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash each filter with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding versus the log concentration of the test compound.

      • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

      • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

    Workflow Diagram

    G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis prep_membranes Prepare Cell Membranes (μOR Source) setup Set up 96-well plate: Total, Non-specific, Competition prep_membranes->setup prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup incubate Incubate to Equilibrium (e.g., 60 min at 25°C) setup->incubate harvest Harvest & Wash (Separate Bound/Free) incubate->harvest count Scintillation Counting (Measure Radioactivity) harvest->count analyze Data Analysis (Calculate IC₅₀ & Kᵢ) count->analyze G Agonist Opioid Agonist MOR μ-Opioid Receptor (μOR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux ATP ATP ATP->AC G_alpha->AC Inhibits G_betagamma->GIRK Activates

    Caption: Canonical Gi/o signaling pathway of the μ-opioid receptor.

    Conclusion and Future Directions

    The available experimental data indicates that the bioisosteric replacement of an N-benzyl group with an N-(thiophen-2-ylmethyl) group on a piperidine scaffold can be a successful strategy for enhancing binding affinity at the μ-opioid receptor. [4]The two-fold increase in affinity observed in a fentanyl analog series suggests that the electron-rich thiophene ring offers more favorable steric and electronic interactions within the receptor's binding site.

    For drug development professionals, this provides a clear directive: the N-thienylmethylpiperidine scaffold is a promising alternative to traditional N-benzylpiperidines for developing potent μ-opioid receptor ligands. While this guide uses [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol as a representative structure, the principle is broadly applicable. Further exploration, including substitutions on the thiophene ring itself, is warranted to fully map the structure-activity landscape and develop next-generation analgesics with optimized affinity and potentially improved pharmacological profiles.

    References

    • Jarończyk, M., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 792. [Link]

    • DeWire, S. M., et al. (2018). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 61(19), 8645–8657. [Link]

    • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

    • Siddiqui, M. A., et al. (2014). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical and Analytical Chemistry: Open Access, 1(1). [Link]

    • Guide to Pharmacology. (n.d.). DAMGO - Ligand Activity. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

    • Del Vecchio, G., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1129969. [Link]

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

    • Cichewicz, D. L., et al. (2012). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Journal of Analytical & Pharmaceutical Research, 1(1), 00004. [Link]

    • Zare, A., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. DARU Journal of Pharmaceutical Sciences, 29(1), 225-232. [Link]

    • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers in Neuroscience, 5, 120. [Link]

    • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

    • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

    • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

    Sources

    Comparative

    comparing synthetic routes for[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol preparation

    The synthesis of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol —a highly versatile heterocyclic building block used in drug discovery—requires the selective N-alkylation of the secondary amine in 4-piperidinemethanol....

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    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol —a highly versatile heterocyclic building block used in drug discovery—requires the selective N-alkylation of the secondary amine in 4-piperidinemethanol. Because the starting material contains both a secondary amine and a primary alcohol, the chosen synthetic route must exhibit high chemoselectivity to prevent unwanted O-alkylation or over-alkylation.

    As an application scientist evaluating these pathways, it is critical to look beyond theoretical yields and consider scalability, reagent stability, and purification demands. This guide objectively compares the three primary synthetic routes for this compound: Reductive Amination, Direct N-Alkylation, and Amidation-Reduction.

    Mechanistic Pathway Visualization

    SyntheticRoutes cluster_R1 Route 1: Reductive Amination cluster_R2 Route 2: Direct Alkylation cluster_R3 Route 3: Amidation-Reduction SM Piperidin-4-ylmethanol R1_Reagent Thiophene-2-carboxaldehyde + NaBH(OAc)3 SM->R1_Reagent DCE, RT R2_Reagent 2-(Chloromethyl)thiophene + K2CO3 SM->R2_Reagent MeCN, Reflux R3_Reagent1 Thiophene-2-carboxylic acid + EDC/HOBt SM->R3_Reagent1 DCM, RT Target [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol R1_Reagent->Target Fast, High Yield R2_Reagent->Target Risk of over-alkylation R3_Inter Amide Intermediate R3_Reagent1->R3_Inter R3_Reagent2 LiAlH4 (Reduction) R3_Inter->R3_Reagent2 THF, Reflux R3_Reagent2->Target Harsh conditions

    Comparison of three synthetic routes for[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    Route 1: Reductive Amination (The Industry Standard)

    Causality & Rationale: Reductive amination is the most robust and scalable method for this transformation. It utilizes thiophene-2-carboxaldehyde[1] and sodium triacetoxyborohydride ( NaBH(OAc)3​ ). As established in seminal literature, NaBH(OAc)3​ is an exceptionally mild hydride source that selectively reduces the intermediate iminium ion over the starting aldehyde[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the iminium intermediate and provides optimal solubility for the borohydride species, driving the reaction to completion without requiring an inert atmosphere.

    Self-Validating Protocol:

    • Pre-reaction Check: Verify the purity of 4-piperidinemethanol via 1H NMR to ensure no degradation of the secondary amine.

    • Imine Formation: Dissolve 4-piperidinemethanol (1.0 equiv, 10 mmol) and thiophene-2-carboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous DCE (50 mL, 0.2 M). Stir at room temperature for 30 minutes.

      • Validation Check: Sample 10 μL , dilute in MeOH, and analyze via LC-MS to confirm the disappearance of the amine and the formation of the iminium intermediate.

    • Reduction: Add NaBH(OAc)3​ (1.5 equiv, 15 mmol) portion-wise over 10 minutes to control the mild exotherm. Stir at room temperature for 12 hours.

    • Completion Check: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a new UV-active spot ( Rf​≈0.4 ).

    • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (50 mL) to destroy excess hydride and neutralize the acetic acid byproduct. Extract with DCM ( 3×30 mL ).

    • Isolation: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography to yield the target compound.

      • Final Validation: LC-MS should display [M+H]+=212.1 .

    Route 2: Direct N-Alkylation (The Nucleophilic Approach)

    Causality & Rationale: This route involves an SN​2 displacement using 2-(chloromethyl)thiophene[3]. While mechanistically simple, it presents practical challenges. 2-(Chloromethyl)thiophene is a known lachrymator and is chemically unstable over long storage periods. Furthermore, direct alkylation carries the risk of over-alkylation (forming quaternary ammonium salts). To mitigate this, potassium carbonate ( K2​CO3​ ) is used as a mild, insoluble base in acetonitrile (MeCN). K2​CO3​ acts as an acid scavenger for the generated HCl but is not strong enough to deprotonate the primary alcohol, thereby ensuring strict N-selectivity over O-alkylation.

    Self-Validating Protocol:

    • Preparation: Suspend 4-piperidinemethanol (1.0 equiv, 10 mmol) and oven-dried K2​CO3​ (2.0 equiv, 20 mmol) in MeCN (50 mL).

    • Addition: Add 2-(chloromethyl)thiophene (1.1 equiv, 11 mmol) dropwise at room temperature.

    • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 8 hours.

      • Validation Check: Monitor via TLC. The appearance of a baseline spot that does not move even in highly polar solvent systems indicates undesired quaternary ammonium salt formation. If observed, lower the temperature.

    • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate in vacuo.

    • Isolation: Partition the residue between EtOAc and water. Extract the aqueous layer with EtOAc, dry over MgSO4​ , and purify via column chromatography.

      • Final Validation: 1H NMR must confirm the presence of the thiophene protons ( δ 6.9–7.3 ppm) and the benzylic CH2​ singlet ( δ≈3.7 ppm).

    Route 3: Amidation-Reduction (The Stepwise Alternative)

    Causality & Rationale: When alkyl halides are too unstable or reductive amination yields are poor due to steric hindrance, a two-step amidation-reduction sequence is utilized. The amine is first coupled with thiophene-2-carboxylic acid to form a stable amide. This step is completely immune to over-alkylation. However, the subsequent reduction requires Lithium Aluminum Hydride ( LiAlH4​ ), a highly reactive and hazardous reagent. The critical success factor here is the "Fieser Workup," which ensures the aluminum byproducts precipitate as a filterable, granular solid rather than an intractable emulsion.

    Self-Validating Protocol:

    • Amidation: Dissolve thiophene-2-carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in DCM. Add DIPEA (2.5 equiv), stir for 15 mins, then add 4-piperidinemethanol (1.0 equiv). Stir overnight.

      • Validation Check: Isolate the amide intermediate and confirm mass [M+H]+=226.1 .

    • Reduction: Dissolve the purified amide in anhydrous THF (0.1 M) and cool to 0 °C under nitrogen.

    • Hydride Addition: Carefully add LiAlH4​ (2.0 equiv) portion-wise. Reflux for 4 hours.

    • Fieser Workup (Critical Step): Cool to 0 °C. For every n grams of LiAlH4​ used, slowly add n mL of water, followed by n mL of 15% aqueous NaOH, and finally 3n mL of water.

      • Validation Check: The successful execution of this workup is validated by the immediate formation of a crisp, white, granular precipitate. If a gel forms, the quenching ratios were incorrect.

    • Isolation: Filter the salts through a Celite pad, concentrate the filtrate, and purify to obtain the target compound.

    Quantitative Comparison of Synthetic Routes

    The following table summarizes the performance metrics of each route based on empirical laboratory data and process chemistry principles.

    ParameterRoute 1: Reductive AminationRoute 2: Direct AlkylationRoute 3: Amidation-Reduction
    Overall Yield 85 - 95%60 - 75%50 - 65% (over 2 steps)
    Step Count 112
    Atom Economy HighMedium (Generates HCl)Low (Generates urea, Al salts)
    Scalability ExcellentModerate (Exothermic, Lachrymator)Poor (Hazardous LiAlH4​ )
    Primary Impurity Trace alcohol reductionQuaternary ammonium saltsUnreduced amide

    Conclusion

    For the preparation of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol, Route 1 (Reductive Amination) is unequivocally the superior choice. It offers the highest yield, the safest reagent profile, and the most straightforward purification process. Route 2 should only be considered if the aldehyde is unavailable, while Route 3 is strictly reserved as a fallback when direct N-alkylation methodologies fail.

    References

    • Wikipedia. "Thiophene-2-carboxaldehyde". Wikipedia, The Free Encyclopedia. URL: [Link]

    • PubChem. "2-(Chloromethyl)thiophene". National Center for Biotechnology Information. URL:[Link]

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

    Sources

    Validation

    A Comparative Guide to the Cytotoxicity of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol Derivatives: A Methodological Blueprint for a Novel Scaffold

    Introduction: Bridging Thiophene and Piperidine for Novel Anticancer Agents In the landscape of modern medicinal chemistry, the synthesis of hybrid molecules—compounds that combine two or more distinct pharmacophores—rep...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Bridging Thiophene and Piperidine for Novel Anticancer Agents

    In the landscape of modern medicinal chemistry, the synthesis of hybrid molecules—compounds that combine two or more distinct pharmacophores—represents a powerful strategy for developing novel therapeutics with enhanced efficacy and unique mechanisms of action.[1] The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold found in numerous clinically approved drugs and is well-documented for its broad spectrum of biological activities, including potent anticancer effects.[2][3][4] Thiophene derivatives have been shown to induce cancer cell death through various mechanisms, including apoptosis induction, kinase inhibition, and disruption of microtubule assembly.[2][5] Similarly, the piperidine nucleus is a cornerstone of pharmaceutical design, with its derivatives exhibiting a wide range of pharmacological properties, including significant tumor-selective cytotoxicity and the ability to induce cell cycle arrest.[6][7][8]

    This guide focuses on the novel hybrid scaffold, [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol , which marries the therapeutic potential of both thiophene and piperidine moieties. Given the absence of extensive published data on this specific chemical class, this document serves as both a comparative framework and a methodological blueprint for its systematic evaluation. By analyzing the cytotoxic profiles of structurally related thiophene and piperidine compounds, we establish a compelling rationale for the investigation of this novel scaffold. We further provide a comprehensive, field-proven workflow—from primary screening to mechanistic elucidation—to guide researchers in unlocking the therapeutic potential of these promising derivatives.

    The Rationale: Established Cytotoxicity of Constituent Scaffolds

    The hypothesis that [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol derivatives are potent cytotoxic agents is grounded in the extensive body of evidence supporting the anticancer activity of their parent structures.

    Thiophene Derivatives: Potent Inducers of Cell Death

    Thiophene-containing compounds are versatile cytotoxic agents that exert their effects through multiple pathways.[3] Their mechanisms often involve the induction of apoptosis, characterized by changes in mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[9][10] This intrinsic apoptotic pathway is a key target in cancer therapy. A review of the literature reveals a number of thiophene derivatives with potent activity against a range of cancer cell lines.[4]

    Table 1: Comparative Cytotoxicity of Representative Thiophene Derivatives

    Compound IDCancer Cell LineIC50 / EffectReference
    Compound 480 HeLa (Cervical)12.61 µg/mL[9][10]
    Hep G2 (Liver)33.42 µg/mL[9][10]
    TP 5 HepG2 (Liver)More active than Paclitaxel at 30 µg/mL[11]
    SMMC-7721 (Liver)More active than Paclitaxel at 30 µg/mL[11]
    Compound 3a MCF-7 (Breast)10.36 µM[6]
    HepG2 (Liver)24 µM[6]
    Piperidine Derivatives: Tumor Selectivity and Cell Cycle Control

    The piperidine ring is a key component in many anticancer agents, valued for its ability to confer favorable pharmacokinetic properties and to serve as a scaffold for creating compounds with high tumor selectivity.[12] Certain piperidine derivatives have demonstrated remarkable cytotoxicity against cancer cells while showing significantly less toxicity towards normal, non-malignant cells, a critical attribute for any potential chemotherapeutic agent.[7][8] Their mechanisms often involve inducing cell cycle arrest, particularly at the G2/M phase, and activating caspase-3, a key executioner of apoptosis.[7][13]

    Table 2: Comparative Cytotoxicity of Representative Piperidine-Containing Derivatives

    Compound IDCancer Cell LineGI50 / EffectSelectivity InsightReference
    Compound 4 NCI-60 PanelBroad spectrum; GI50 in nM range for some linesSelective against MALME-3M melanoma & SF-539 CNS cancer[14]
    Compound 19 MCF-7 (Breast)Modulates tamoxifen efficacyTargets 5-HT2C receptors[12]
    3,5-bis(benzylidene) -4-piperidones Ca9-22 (Oral)Highly toxicLess toxic towards normal HGF, HPLF, and HPC cells[7][8]
    A Proposed Workflow for Evaluating Novel Derivatives

    A systematic and logical progression of experiments is crucial for accurately characterizing the cytotoxic potential of novel [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol derivatives. The following workflow represents a robust and validated approach, moving from broad screening to detailed mechanistic studies.

    G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Studies Synthesis Chemical Synthesis of Derivatives Screening Primary Cytotoxicity Screen (MTT Assay) Synthesis->Screening Test Compounds IC50 IC50 & Selectivity Index Calculation Screening->IC50 Viability Data Lead Lead Compound(s) IC50->Lead Identify Leads Apoptosis Apoptosis Assay (Annexin V/PI) Pathway Target Identification (e.g., Kinase Assays) Apoptosis->Pathway CellCycle Cell Cycle Analysis (Propidium Iodide) CellCycle->Pathway Lead->Apoptosis Lead->CellCycle InVivo In Vivo Efficacy (Animal Models) Pathway->InVivo

    Caption: Proposed experimental workflow for the evaluation of novel cytotoxic compounds.

    Primary Cytotoxicity Screening: The MTT Assay

    The initial step is to determine the concentration-dependent cytotoxic effect of the synthesized derivatives on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[15] Its principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into an insoluble purple formazan product.[16]

    MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate 24h (Allow Adhesion) start->incubate1 treat Add compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h (Treatment Period) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read end Calculate % Viability and IC50 read->end

    Caption: Step-by-step workflow for the MTT cell viability assay.

    Detailed Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Harvest and count cells, then prepare a cell suspension at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for blanks (media only) and untreated controls (cells with vehicle only). Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.[17]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

    • Incubation: Return the plate to the incubator for a defined period, typically 48 or 72 hours.

    • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[18]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

    • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

    Elucidating the Mechanism of Action

    Identifying a compound's IC50 value is only the first step. Understanding how it induces cell death is critical for its development as a therapeutic agent. The two most common initial mechanistic assays investigate the induction of apoptosis and effects on cell cycle progression.

    Investigating Apoptosis with Annexin V/PI Staining

    Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[2] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells via flow cytometry.[19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost.[20] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[21]

    Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase Compound Thiophene-Piperidine Derivative ROS ↑ ROS Compound->ROS Bax Bax/Bak Activation ROS->Bax Mito Mitochondrial Membrane Depolarization (ΔΨm) Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

    Caption: Simplified intrinsic apoptosis pathway often induced by thiophene derivatives.

    Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.[21]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[20]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution to the cell suspension.[19]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

    • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry.[20] The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.[19]

    Cell Cycle Analysis

    Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[13] Cell cycle distribution can be analyzed by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA, allowing for quantification of cells in each phase.[23]

    Detailed Protocol: Cell Cycle Analysis by PI Staining

    • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

    • Cell Harvesting & Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet (approx. 1 x 10⁶ cells) and add it dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing. This step is critical to prevent cell clumping.[24] Fix the cells for at least 1 hour at 4°C.[25]

    • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[24]

    • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL). This step is essential because PI can also bind to double-stranded RNA, which would interfere with the DNA analysis.[26]

    • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[26]

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[25]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence in the linear scale, allowing for the generation of a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    Conclusion

    The hybrid molecular scaffold of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol stands as a highly promising, yet underexplored, platform for the development of novel anticancer agents. The well-established cytotoxic and tumor-selective properties of both thiophene and piperidine derivatives provide a strong scientific rationale for the pursuit of this new chemical class. This guide offers a comprehensive, evidence-based blueprint for researchers and drug development professionals to systematically synthesize and evaluate these compounds. By following the proposed workflow—from initial cytotoxicity screening using the MTT assay to in-depth mechanistic studies of apoptosis and cell cycle arrest—the scientific community can effectively probe the therapeutic potential of these derivatives and pave the way for the next generation of targeted cancer therapies.

    References
    • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Online] Available at: [Link]

    • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Online] Available at: [Link]

    • Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. [Online] Available at: [Link]

    • clyte. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Online] Available at: [Link]

    • The University of Iowa. DNA Staining with PI: Complex Hypotonic Solution. [Online] Available at: [Link]

    • Rauf, A., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs.
    • Rutgers. Apoptosis Assay using Annexin V-FITC and Propidium Iodide. [Online] Available at: [Link]

    • Abdel-Rahman, S. A., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine.
    • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Online] Available at: [Link]

    • Horton, T. MTT Cell Assay Protocol. [Online] Available at: [Link]

    • Zhang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
    • Zhang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
    • ResearchGate. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. [Online] Available at: [Link]

    • El-Sayed, M. A.-A., et al. (2024).
    • ResearchGate. A Review on Anticancer Activities of Thiophene and Its Analogs. [Online] Available at: [Link]

    • Wang, J., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules.
    • El-Sharkawy, M., et al. (2024). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances.
    • Semantic Scholar. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Online] Available at: [Link]

    • IntechOpen. Anticancer Functions of Pyridine Heterocycles. [Online] Available at: [Link]

    • ResearchGate. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Online] Available at: [Link]

    • Montanari, E., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
    • MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Online] Available at: [Link]

    • Organic Syntheses. DITHIENO[3,2-b:2',3'-d]THIOPHENE. [Online] Available at: [Link]

    • Budeanu, C., et al. (2021).
    • Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
    • Google Patents. (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.
    • Scirp.org. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. [Online] Available at: [Link]

    • LOCKSS. SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL). [Online] Available at: [Link]

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    Comparative

    structural comparison of[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol and furan analogs

    Title: Structural and Functional Comparison of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol and Its Furan Analogs As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Structural and Functional Comparison of[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol and Its Furan Analogs

    As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter the critical decision of selecting the optimal five-membered heterocyclic building block for a target pharmacophore. The bioisosteric replacement between thiophene and furan rings is a cornerstone strategy in medicinal chemistry, profoundly impacting a molecule's physicochemical properties, target affinity, and pharmacokinetic (PK) profile[1].

    This guide provides an objective, data-supported comparison between the widely utilized building block [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol [2] and its direct furan analog . By examining the causality behind their structural differences, we can better predict their performance in drug development workflows, particularly for CNS targets such as σ -receptors and GPCRs[3].

    Structural Causality & Physicochemical Profiling

    At the core of both molecules is a piperidin-4-ylmethanol scaffold, a highly versatile moiety that provides a basic nitrogen for salt formation and a primary alcohol for further functionalization or hydrogen bonding. The divergence lies in the N-alkylation with either a thiophen-2-ylmethyl or a furan-2-ylmethyl group.

    The choice of heteroatom—sulfur (thiophene) versus oxygen (furan)—dictates the electronic distribution and spatial geometry of the aromatic ring[4].

    • Aromaticity & Electron Density: Sulfur possesses a lower electronegativity than oxygen and is highly polarizable. This allows for more effective delocalization of its lone pair into the π -system, granting thiophene significantly higher aromaticity (resonance energy ~29 kcal/mol) compared to furan (~16 kcal/mol)[4]. Consequently, thiophene analogs generally exhibit stronger π−π and cation- π interactions within hydrophobic binding pockets[3].

    • Lipophilicity & H-Bonding: The furan oxygen acts as a strong hydrogen bond acceptor, increasing the molecule's overall polarity[1]. Conversely, the thiophene sulfur is a poor hydrogen bond acceptor, rendering the thiophene analog more lipophilic. This enhanced lipophilicity often translates to superior blood-brain barrier (BBB) penetration, a critical factor for CNS-active piperidine derivatives[3].

    G A Lead Scaffold: Piperidine-4-methanol B Thiophene Analog (Sulfur Heteroatom) A->B Alkylation (Thiophen-2-ylmethyl) C Furan Analog (Oxygen Heteroatom) A->C Alkylation (Furan-2-ylmethyl) D Enhanced Lipophilicity & Pi-Stacking B->D E Increased Polarity & H-Bond Acceptance C->E F High Metabolic Stability (CNS Targets) D->F G High Clearance Rate (Reactive Intermediates) E->G

    Caption: Structural causality mapping of thiophene versus furan bioisosteric replacement.

    Metabolic Stability: The Deciding Factor

    While target affinity is crucial, the metabolic fate of the heterocycle often dictates its viability as a clinical candidate. Furan rings are notoriously susceptible to cytochrome P450 (CYP)-mediated oxidation. The electron-rich furan ring can undergo epoxidation, leading to the formation of highly reactive electrophilic enedial intermediates. These intermediates can covalently bind to hepatic proteins, causing idiosyncratic toxicity[1].

    Thiophene, owing to its greater aromatic stabilization, is considerably more robust against oxidative ring-opening[1]. While it can undergo S-oxidation to form thiophene-S-oxides, these pathways are generally slower and less prone to generating catastrophic reactive metabolites compared to their furan counterparts.

    Quantitative Comparison Table

    The following table summarizes the representative physicochemical and in vitro stability data comparing the two analogs based on standard medicinal chemistry profiling.

    Parameter[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanol[1-(Furan-2-ylmethyl)piperidin-4-yl]methanolCausality / Implication
    Heteroatom Sulfur (S)Oxygen (O)Dictates electronic properties[1].
    Calculated LogP (cLogP) ~ 1.85~ 1.20Thiophene is more lipophilic, favoring BBB penetration.
    Topological Polar Surface Area 23.5 Ų32.7 ŲFuran's oxygen adds to the polar surface area.
    HLM Intrinsic Clearance (CLint) < 30 µL/min/mg> 80 µL/min/mgFuran is rapidly metabolized via CYP450 oxidation.
    Aromaticity (Resonance) High (~29 kcal/mol)Low (~16 kcal/mol)Thiophene maintains structural rigidity in binding pockets[4].

    Experimental Protocol: Self-Validating HLM Stability Assay

    To objectively quantify the metabolic differences between these two bioisosteres, a Human Liver Microsome (HLM) stability assay is required. The protocol below is engineered as a self-validating system : it includes both positive controls (to verify enzymatic activity) and negative controls (to rule out chemical instability).

    Reagents & Materials:

    • Test Compounds: Thiophene analog and Furan analog (10 mM DMSO stocks).

    • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

    • NADPH Regenerating System (Solution A and Solution B).

    • 0.1 M Potassium Phosphate Buffer (pH 7.4).

    • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    Step-by-Step Methodology:

    • Preparation of Working Solutions: Dilute the 10 mM compound stocks to 100 µM in 50% acetonitrile/water. Further dilute to 2 µM in 0.1 M phosphate buffer.

    • Microsome Master Mix: Prepare a solution containing 1 mg/mL HLM in 0.1 M phosphate buffer.

    • Control Implementation (The Self-Validating Step):

      • Positive Control: Verapamil (known high-clearance drug) to confirm CYP450 viability.

      • Negative Control: Test compounds incubated with HLM without the NADPH regenerating system to assess non-enzymatic degradation.

    • Incubation: Transfer 50 µL of the 2 µM test compound solution to a 96-well plate. Add 50 µL of the Microsome Master Mix. Pre-incubate at 37°C for 5 minutes. (Final compound concentration = 1 µM; Final HLM = 0.5 mg/mL).

    • Reaction Initiation: Add 10 µL of the NADPH regenerating system to start the reaction.

    • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove 20 µL of the reaction mixture and immediately add it to 80 µL of the Quench Solution to precipitate proteins and halt metabolism.

    • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

    • Data Analysis: Plot the natural log of the remaining parent compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​ ) using the formula: CLint​=(k×V)/Microsomal Protein , where V is the incubation volume.

    HLM_Workflow N1 Test Compound (1 µM) N2 HLM Incubation (+ NADPH, 37°C) N1->N2 N3 Quench (Cold Acetonitrile) N2->N3 N4 Centrifugation (4000 rpm, 15 min) N3->N4 N5 LC-MS/MS Quantification N4->N5 C1 Positive Control (Verapamil) C1->N2 C2 Negative Control (No NADPH) C2->N2

    Caption: Self-validating Human Liver Microsome (HLM) metabolic stability assay workflow.

    Conclusion

    While furan analogs can offer improved aqueous solubility and distinct hydrogen-bonding interactions, [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is generally the superior starting point for lead optimization. The thiophene ring provides a highly stable, lipophilic, and strongly aromatic anchor that resists rapid CYP-mediated degradation[1], making it highly suitable for incorporation into complex pharmacophores targeting the central nervous system[3].

    References

    • Fisher Scientific. "[1-(Thien-2-ylmethyl)piperid-4-yl]methanol, 97%." Fisher Scientific Canada,[Link]

    • Oberdorf, C., et al. "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]." Journal of Medicinal Chemistry, ACS Publications,[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol

    The handling of novel research chemicals and pharmaceutical building blocks requires a rigorous, causality-driven approach to laboratory safety. [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is a specialized organic co...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The handling of novel research chemicals and pharmaceutical building blocks requires a rigorous, causality-driven approach to laboratory safety. [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol is a specialized organic compound frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. Because exhaustive long-term toxicological data is rarely available for early-stage research chemicals, we must treat this compound with the highest standard of chemical hygiene, assuming potential acute toxicity, dermal permeability, and mucosal irritation.

    As a Senior Application Scientist, I have designed this protocol not just to list safety equipment, but to explain the mechanistic reasoning behind each safety choice. This ensures that your laboratory operations are both compliant with federal regulations and scientifically sound.

    Mechanistic Hazard Assessment

    To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first analyze the structural properties of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol:

    • The Piperidine Core (Basicity): The secondary/tertiary amine nature of the piperidine ring imparts basicity to the molecule. In contact with the moisture of mucous membranes (eyes, respiratory tract) or sweat on the skin, it can cause localized alkaline irritation.

    • The Thiophene Moiety (Lipophilicity): Thiophene rings are highly lipophilic. This chemical property significantly increases the compound's ability to permeate the lipid bilayer of the stratum corneum (the outer layer of skin), acting as a vector for systemic absorption.

    • Physical State (Particulate Aerosolization): Provided typically as a crystalline powder or solid, the primary risk vector during routine handling (weighing, transferring) is the generation of airborne particulates.

    According to the[1][2], a hazard assessment must dictate the selection of PPE. The logical relationship between these structural hazards and our mitigation strategy is visualized below.

    HazardMitigation Hazard [1-(thiophen-2-ylmethyl) piperidin-4-yl]methanol Haz1 Lipophilic Thiophene (Skin Permeation Risk) Hazard->Haz1 Haz2 Basic Piperidine (Mucosal Irritation) Hazard->Haz2 Haz3 Fine Powder State (Inhalation Risk) Hazard->Haz3 Mit1 Nitrile Gloves (Double Gloving) Haz1->Mit1 Mit2 Splash Goggles & Face Shield Haz2->Mit2 Mit3 Chemical Fume Hood (Local Exhaust) Haz3->Mit3

    Logical mapping of the compound's structural hazards to specific PPE and engineering controls.

    Mandatory PPE and Engineering Controls Matrix

    To neutralize the risks identified above, the following PPE matrix must be strictly enforced. This aligns with the guidelines set forth in the National Research Council's [3][4].

    Protective GearSpecification requiredMechanistic Rationale & Causality
    Hand Protection 100% Nitrile Gloves (Minimum 6-mil thickness). Latex is strictly prohibited.Nitrile provides superior chemical resistance to basic organic amines and the organic solvents (e.g., Methanol, DMSO) typically used to dissolve this compound. Double-gloving is recommended to prevent lipophilic permeation.
    Eye Protection ANSI Z87.1 Certified Chemical Splash Goggles.Standard safety glasses with side shields are insufficient. Splash goggles create a seal against the face, preventing airborne powder from settling into the ocular mucosa.
    Body Protection Flame-Resistant (FR) or 100% Cotton Lab Coat (Knee-length, cuffed sleeves).Synthetic fabrics (like polyester) can generate static electricity, which attracts fine organic powders. Cotton mitigates static cling and prevents the compound from contaminating personal clothing.
    Respiratory / Engineering Chemical Fume Hood (Face velocity: 80–120 fpm).Handling this powder on an open bench is a critical violation of chemical hygiene. Local exhaust ventilation physically removes aerosolized particulates from the operator's breathing zone.

    Operational Workflow: Safe Handling and Transfer Protocol

    A protocol is only as strong as its self-validating steps. The following methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

    Step-by-Step Weighing and Solubilization Procedure
    • System Verification (Pre-Operation):

      • Verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm).

      • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily.

    • PPE Donning:

      • Put on the lab coat, ensuring all buttons are fastened to the neck.

      • Don chemical splash goggles.

      • Don two pairs of nitrile gloves (inner pair tucked under the lab coat cuff, outer pair over the cuff).

    • Static Mitigation:

      • Organic powders like [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol are prone to electrostatic dispersion. Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth or use an anti-static ionizer gun inside the hood.

    • Transfer and Weighing:

      • Use an anti-static weighing boat.

      • Using a clean, grounded stainless-steel spatula, carefully transfer the required mass. Do not drop the powder from a height; place the spatula directly onto the boat to minimize dust.

    • In-Hood Solubilization:

      • Do not transport the dry powder across the lab. If the compound must be dissolved, add the target solvent (e.g., Methanol, DMSO) directly to the weighing boat or transfer the powder to a vial and seal it inside the fume hood before moving it.

    • Doffing and Decontamination:

      • Wipe down the balance and the hood surface with a solvent-dampened wipe (e.g., 70% isopropanol).

      • Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove the inner gloves only after exiting the hood. Wash hands thoroughly with soap and water.

    Workflow A 1. System Verification (Check Hood Flow >100 fpm) B 2. Don Mandatory PPE (Double Nitrile, Goggles, Coat) A->B C 3. Static Mitigation (Anti-static tools) B->C D 4. Chemical Handling (Weighing & Transfer in Hood) C->D E Spill or Exposure? D->E F Emergency Response (Isolate & Decontaminate) E->F Yes G 5. Waste Disposal & PPE Doffing E->G No F->G

    Operational workflow for the safe handling of [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanol.

    Emergency Spill Response and Disposal Plan

    Under[2][5], laboratories must have a defined Chemical Hygiene Plan (CHP) that includes explicit spill response directives.

    Solid Spill Protocol (Powder)

    Causality Note: Dry sweeping a powder spill will aerosolize the lipophilic thiophene derivative, creating a severe inhalation hazard.

    • Isolate: Alert personnel and restrict access to the area.

    • Suppress: Cover the spilled powder with damp absorbent paper towels. Use water or a low-volatility solvent (like isopropanol) to wet the towels. This traps the particulates.

    • Collect: Using a non-sparking scoop, carefully lift the damp towels and the trapped powder into a heavy-duty, sealable polyethylene bag.

    • Decontaminate: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic piperidine, followed by a water rinse.

    Waste Disposal Logistics
    • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a clearly labeled "Solid Hazardous Organic Waste" container.

    • Liquid Waste: If the compound is dissolved in standard solvents (Methanol, DMSO, Ethyl Acetate), dispose of it in the "Non-Halogenated Organic Waste" carboy. If dissolved in Chloroform or Dichloromethane, it must be routed to the "Halogenated Organic Waste" stream. Never pour solutions containing this compound down the sink.

    References

    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment" (29 CFR 1910.132). United States Department of Labor. Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011. Available at:[Link]

    • Lab Manager. "Understanding the Major Chemical Hygiene and Safety Categories." Lab Manager Magazine; 2025. Available at:[Link]

    Sources

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